B1579206 Cbz-3,4-Difluoro-D-Phenylalanine

Cbz-3,4-Difluoro-D-Phenylalanine

カタログ番号: B1579206
分子量: 335.37
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cbz-3,4-Difluoro-D-Phenylalanine is a useful research compound. Molecular weight is 335.37. The purity is usually 95%.
BenchChem offers high-quality Cbz-3,4-Difluoro-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-3,4-Difluoro-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子量

335.37

製品の起源

United States
Foundational & Exploratory

Engineering Next-Generation Peptides: The Strategic Integration of Cbz-3,4-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the dynamic landscape of modern peptide synthesis and drug design, the incorporation of non-natural, highly functionalized amino acids has transitioned from a niche structural exercise to a foundational strategy for overcoming the inherent pharmacokinetic limitations of native peptides. Cbz-3,4-Difluoro-D-Phenylalanine represents a masterclass in rational molecular engineering. By combining orthogonal chemical protection (Cbz), profound electronic and metabolic tuning (3,4-difluoro substitution), and stereochemical inversion (D-chirality), this building block allows researchers to synthesize highly stable, potent, and membrane-permeable peptide therapeutics.

This whitepaper dissects the chemical causality behind Cbz-3,4-Difluoro-D-Phenylalanine, providing actionable, self-validating protocols for its integration into advanced synthetic workflows.

The Chemical Logic: Deconstructing the Molecule

To leverage Cbz-3,4-Difluoro-D-Phenylalanine effectively, one must understand the distinct mechanistic purpose of its three core modifications.

The Carboxybenzyl (Cbz/Z) Shield: Synthetic Orthogonality

In complex peptide engineering—particularly during convergent solution-phase synthesis or the construction of branched architectures—standard Fmoc or Boc protection strategies often fall short due to premature cleavage during side-chain manipulations. The Carboxybenzyl (Cbz) group provides a highly stable, orthogonal shield for the N-alpha amine. It is impervious to the mild bases used for Fmoc removal (e.g., piperidine) and the moderate acids used for Boc removal (e.g., trifluoroacetic acid). Cbz is cleanly unmasked via catalytic hydrogenolysis (H₂/Pd-C), allowing chemists to selectively deprotect the N-terminus without disturbing sensitive side-chain protecting groups.

The 3,4-Difluoro Aromatic System: Electronic and Metabolic Tuning

The strategic placement of fluorine atoms at the meta (3) and para (4) positions of the phenylalanine ring fundamentally alters the residue's biophysical profile:

  • Metabolic Shielding: Endogenous Cytochrome P450 enzymes rapidly degrade native aromatic residues via oxidative hydroxylation at the para and meta positions. The carbon-fluorine (C-F) bond (~116 kcal/mol) is significantly stronger than the carbon-hydrogen (C-H) bond (~98 kcal/mol). By blocking these specific sites with fluorine, the residue becomes highly resistant to oxidative metabolism, drastically extending the peptide's in vivo half-life (1)[1].

  • Receptor Affinity via Multipole Interactions: Fluorine is highly electronegative. Its presence withdraws electron density from the aromatic π-cloud, effectively reversing the natural quadrupole moment of the benzene ring. This electron-deficient ring readily engages in parallel-displaced or edge-to-face π-π stacking with electron-rich aromatic residues (like Tyrosine or Tryptophan) within target receptor pockets, enhancing binding affinity ()[].

The D-Chirality Advantage: Proteolytic Evasion

Ribosomally synthesized proteins consist exclusively of L-amino acids. Consequently, endogenous proteases have evolved highly stereospecific active sites (S1/S1' pockets) that only accommodate L-stereocenters. Incorporating the D-enantiomer of 3,4-difluorophenylalanine introduces a profound steric mismatch, rendering the adjacent peptide bonds essentially invisible to natural endo- and exopeptidases.

PharmLogic Compound Cbz-3,4-Difluoro-D-Phe Sub1 D-Stereocenter Compound->Sub1 Sub2 3,4-Difluoro Motif Compound->Sub2 Effect1 Protease Evasion (Steric Mismatch) Sub1->Effect1 Effect2 Metabolic Shielding (Strong C-F Bond) Sub2->Effect2 Effect3 Receptor Affinity (Multipole Stacking) Sub2->Effect3 Outcome Enhanced in vivo Efficacy & Half-Life Effect1->Outcome Effect2->Outcome Effect3->Outcome

Fig 2. Mechanistic pathways through which 3,4-Difluoro-D-Phe enhances peptide pharmacokinetics.

Quantitative Profiling

To justify the increased synthetic complexity, we must quantify the biophysical advantages of substituting a standard L-Phenylalanine with 3,4-Difluoro-D-Phenylalanine.

Table 1: Comparative Physicochemical & Pharmacological Profiling

PropertyL-Phenylalanine (Native)3,4-Difluoro-D-PhenylalanineCausality / Impact on Drug Design
Stereochemistry L (S)D (R)Confers >95% resistance to endogenous proteases by preventing active-site docking.
Aromatic C-H/C-F Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Prevents CYP450-mediated aromatic hydroxylation, increasing systemic circulation time.
Lipophilicity (LogP contribution) ~1.5~2.1Enhances passive membrane permeability and partitioning into deep hydrophobic receptor pockets.
Quadrupole Moment Negative π-cloudNeutral/Positive π-cloudReverses electrostatic potential, enabling parallel-displaced π-stacking with electron-rich targets.

Self-Validating Synthetic Protocol

As a Senior Application Scientist, I mandate that every synthetic workflow must be a self-validating system. You must not proceed to the next step without empirical confirmation of the previous step's success. Below is the optimized protocol for the solution-phase coupling of Cbz-3,4-Difluoro-D-Phe.

Protocol: Solution-Phase Coupling and Orthogonal Deprotection

Objective: Incorporate Cbz-3,4-Difluoro-D-Phe into a growing peptide chain, followed by orthogonal deprotection to yield a free N-terminus for subsequent elongation.

Phase 1: Carboxyl Activation

  • Reagents: Dissolve Cbz-3,4-Difluoro-D-Phe (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) dropwise at 0°C.

  • Causality: HATU is explicitly chosen over standard EDC/HOBt. The electron-withdrawing difluoro groups slightly deactivate the carboxylate; HATU ensures rapid formation of the highly reactive active ester, minimizing the risk of base-catalyzed epimerization.

  • Validation Gate 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the UV-active starting material spot confirms full activation. Do not proceed until activation is complete.

Phase 2: Nucleophilic Coupling

  • Reagents: Add the free-amine peptide fragment (0.95 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Causality: Using a slight deficit of the amine fragment ensures it acts as the limiting reagent. Because the amine fragment is typically the more valuable intermediate, this drives the reaction to completion with respect to the amine, simplifying downstream purification.

  • Validation Gate 2: Perform LC-MS analysis. Confirm the presence of the target mass [M+H]+ corresponding to the fully formed Cbz-protected intermediate.

Phase 3: Orthogonal Deprotection (Hydrogenolysis)

  • Reagents: Dissolve the purified intermediate in Methanol. Add 10% Pd/C catalyst (10% w/w). Purge the flask and stir under an H₂ atmosphere (1 atm) for 4 hours.

  • Causality: Cbz is uniquely susceptible to catalytic hydrogenation. This step cleanly removes the Cbz group as toluene and CO₂ gas, leaving any acid-labile (Boc) or base-labile (Fmoc) side-chain protecting groups completely intact.

  • Validation Gate 3: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Perform a Kaiser (Ninhydrin) test on an aliquot of the filtrate. A deep blue color provides absolute validation that the free primary amine has been successfully unmasked and is ready for the next coupling step.

SyntheticWorkflow Start Cbz-3,4-Difluoro-D-Phe (Starting Material) Activation Carboxyl Activation (HATU / DIPEA) Start->Activation Add Reagents (Validate: TLC) Coupling Peptide Coupling (Nucleophilic Attack) Activation->Coupling Add Amine (Validate: LC-MS) Intermediate Cbz-Protected Peptide (Stable Intermediate) Coupling->Intermediate Amide Bond Forms Deprotection Cbz Cleavage (H2, Pd/C) Intermediate->Deprotection Orthogonal Cleavage Final Elongated Peptide (Free N-Terminus) Deprotection->Final Yield Free Amine (Validate: Kaiser Test)

Fig 1. Self-validating solution-phase synthetic workflow for Cbz-3,4-Difluoro-D-Phe incorporation.

Conclusion

The transition from native amino acids to highly functionalized derivatives like Cbz-3,4-Difluoro-D-Phenylalanine is not merely a synthetic substitution; it is a strategic maneuver in drug design. By understanding the causality behind the Cbz protecting group's orthogonality, the metabolic shielding of the difluoro motif, and the protease evasion granted by D-chirality, researchers can rationally design peptide therapeutics that survive the harsh in vivo environment while binding their targets with unprecedented affinity.

References

  • Source: Beilstein Journal of Organic Chemistry (NIH PMC)
  • Title: Non-Natural Phenylalanine in Peptide Design Guide Source: BOC Sciences URL
  • Title: Fmoc-3,4-difluoro-D-phenylalanine Product Information & Applications Source: Chem-Impex URL
  • Title: 3,4-Difluoro-D-phenylalanine Derivatives Source: ChemicalBook URL

Sources

Structural Characteristics of Cbz-Protected Difluorinated D-Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of peptidomimetics and advanced therapeutics heavily relies on the incorporation of unnatural amino acids to bypass the pharmacokinetic limitations of native peptides. Among the most sophisticated building blocks are Cbz-protected difluorinated D-amino acids . This specific triad of modifications—D-chirality, gem-difluorination, and carboxybenzyl (Cbz) protection—creates a highly specialized structural profile. This whitepaper dissects the stereoelectronic effects, crystallographic behaviors, and synthetic workflows associated with these compounds, providing drug development professionals with a self-validating framework for their synthesis and structural characterization.

The Triad of Structural Modification

D-Chirality and Proteolytic Resistance

Natural L-amino acids are highly susceptible to endogenous proteases. The inversion of stereocenters to the D-configuration yields "inverso" analogues that are fundamentally unrecognizable to most mammalian proteolytic enzymes[1]. Structurally, D-amino acids alter the Ramachandran landscape of the peptide backbone, often inducing specific secondary structures such as inverse β -turns or disrupting standard α -helices, which is critical for targeting complex protein-protein interactions[1].

Stereoelectronic Effects of Gem-Difluorination

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[2]. The introduction of a gem-difluoro group (e.g., in β,β -difluoroalanine or 3,3-difluoroproline) fundamentally rewrites the conformational energy landscape of the amino acid[3].

  • The Gauche Effect: The highly polarized C–F bonds induce strong hyperconjugation ( σC−H​→σC−F∗​ ), forcing the side chain into specific gauche conformations to minimize electronic repulsion[3].

  • pKa Modulation: The strong inductive electron-withdrawing effect of the CF2​ group significantly lowers the pKa of adjacent carboxyl and amino groups, altering the molecule's behavior in physiological pH and during ion-exchange purification[3].

The Role of the Carboxybenzyl (Cbz) Protecting Group

The Cbz (or Z) group protects α -amines as carbamates and is a cornerstone of orthogonal peptide synthesis[4]. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, though it can be cleaved via hydrogenolysis ( H2​/Pd−C )[4]. Structurally, the Cbz group is not merely a passive shield. The aromatic phenyl ring is not co-planar with the carbamate, introducing significant steric bulk[4]. This aromatic ring readily participates in intramolecular CH−π and π−π interactions, which are highly advantageous during crystallization and chiral resolution[5].

Quantitative Structural Data

To understand the physical impact of these modifications, Table 1 summarizes the structural and physicochemical shifts observed when standard D-amino acids are difluorinated and Cbz-protected.

Table 1: Structural and Physicochemical Properties of Selected Cbz-Protected Difluoro-D-Amino Acids

CompoundSubstructure ModificationLogP Shift (vs. native) 19 F NMR Shift (ppm)Primary Structural Effect
Cbz-3,3-difluoro-D-proline Pyrrolidine ring gem-difluorination+0.4 to +0.6-100 to -110Induces -exo pucker; restricts ϕ/ψ dihedral angles.
Cbz-4,4-difluoro-D-glutamic acid Side-chain γ -difluorination+0.5 to +0.8-95 to -105Lowers side-chain pKa; stabilizes specific helical motifs[6].
Cbz- β,β -difluoro-D-alanine Alkyl chain β -difluorination+0.3 to +0.5-115 to -125Strong gauche effect; rigidifies the Cα−Cβ bond[3].

Synthesis and Chiral Resolution Workflows

The synthesis of these complex unnatural amino acids often requires late-stage fluorination followed by rigorous chiral resolution. The Cbz group plays a mechanistic role in ensuring the success of the resolution step.

G Start Racemic Ketone Precursor Fluorination Deoxofluorination (DAST, 0°C to RT) Start->Fluorination Hydrolysis Acid Hydrolysis (6N HCl, 60°C) Fluorination->Hydrolysis Protection N-Cbz Protection (Cbz-Cl, NaHCO3) Hydrolysis->Protection Resolution Chiral Resolution (D-Tyrosine Hydrazide) Protection->Resolution Product Cbz-Protected Difluoro-D-Amino Acid Resolution->Product

Caption: Synthesis and resolution workflow for Cbz-protected difluoro-D-amino acids.

Protocol: Synthesis and Resolution of Cbz-3,3-Difluoro-D-Proline

This protocol outlines the transformation of a racemic ketone precursor into an enantiopure Cbz-protected difluoro-D-amino acid[7].

Step 1: Deoxofluorination

  • Procedure: Treat ethyl N-Boc-3-oxopyrrolidine-2-carboxylate with 3 equivalents of Diethylaminosulfur trifluoride (DAST) neat. Initiate at 0°C, then stir at room temperature for 18 hours[7].

  • Causality: DAST selectively converts the β -keto group to a gem-difluoro group. The low initial temperature prevents the exothermic degradation of the pyrrolidine ring[7].

Step 2: Global Hydrolysis

  • Procedure: Treat the intermediate with 6N aqueous HCl at 60°C for 5 hours[7].

  • Causality: Strong acid simultaneously cleaves the temporary Boc protecting group and the ethyl ester, yielding the free racemic 3,3-difluoroproline in a single pot[7].

Step 3: N-Cbz Protection

  • Procedure: React the racemic amino acid with benzyl chloroformate (Cbz-Cl) and NaHCO3​ in a H2​O /THF mixture for 24 hours[7].

  • Causality: The pH must be strictly controlled between 8 and 10 using NaHCO3​ . A lower pH causes Cbz-Cl to decompose, while a higher pH risks racemization of the α -carbon[5].

Step 4: Chiral Resolution

  • Procedure: Treat the racemic N-Cbz-3,3-difluoroproline with D-tyrosine hydrazide. Filter the resulting crystallized diastereomeric salt[7].

  • Causality: The bulky, aromatic Cbz group engages in π−π stacking with the phenolic ring of D-tyrosine hydrazide. This highly specific intermolecular interaction forces the D-enantiomer to selectively crystallize, leaving the L-enantiomer in solution[7].

  • Self-Validation: Dissolve a fraction of the crystal in a chiral HPLC solvent. The protocol is validated if the chromatogram yields an enantiomeric excess (ee) of >99%[7].

Conformational Analytics via 19 F-NMR

Because fluorine has a 100% natural isotopic abundance and a spin of 1/2, 19 F-NMR is the premier non-destructive technique for mapping the structural characteristics of these amino acids[2].

Protocol: 19 F-NMR Structural Characterization
  • Step 1: Sample Preparation: Dissolve 15 mg of the Cbz-protected difluoro-D-amino acid in 0.5 mL of CDCl3​ .

    • Causality: CDCl3​ is a non-competing solvent that preserves intramolecular hydrogen bonds (e.g., between the Cbz carbamate N-H and the fluorine atoms), whereas polar solvents like DMSO- d6​ would disrupt them.

  • Step 2: 1D 19 F-NMR Acquisition: Acquire spectra at 376 MHz (or higher).

    • Causality: The chiral D-center renders the two fluorine atoms of the gem-difluoro group diastereotopic (magnetically non-equivalent). They will appear as an AB quartet (or two doublets of doublets) with a massive geminal coupling constant ( 2JF−F​≈230−250 Hz).

  • Step 3: 2D 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy): Acquire heteronuclear NOE cross-peaks.

    • Causality: HOESY maps spatial proximity (< 5 Å) between the Cbz aromatic protons and the fluorine atoms. The presence of strong cross-peaks confirms that the Cbz group is folded over the difluorinated side chain, validating the locked conformation[2].

  • Self-Validation: Integrate the 1D 19 F signals against a known internal standard (e.g., trifluorotoluene). The total integration must exactly equal 2.0 F atoms per molecule, confirming that no defluorination occurred during the acidic/basic synthetic steps.

Conclusion

The integration of Cbz-protected difluorinated D-amino acids into peptide discovery pipelines offers unprecedented control over molecular conformation, lipophilicity, and proteolytic stability. By mastering the stereoelectronic constraints of the gem-difluoro group and leveraging the crystallographic advantages of Cbz protection, researchers can predictably engineer highly stable, structurally rigid peptidomimetics.

References

  • "1-Boc-3,3-difluoro-D-proline", Benchchem.
  • "Amino protecting group—benzyloxycarbonyl (Cbz)", Suzhou Highfine Biotech.
  • "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications", PMC.
  • "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature", MDPI.
  • "Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides", D-NB.
  • "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism", Total Synthesis.
  • "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications", PMC.

Sources

An In-depth Technical Guide: The Strategic Role of 3,4-difluoro-D-phenylalanine in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to robust, therapeutically viable drugs is fraught with challenges, primarily poor metabolic stability and suboptimal pharmacokinetic profiles. Peptidomimetic design seeks to overcome these hurdles by introducing non-natural amino acids that confer advantageous properties without compromising biological activity. Among the most powerful tools in this endeavor is the strategic incorporation of fluorinated amino acids. This guide provides a deep dive into the use of a specific, high-impact building block: 3,4-difluoro-D-phenylalanine (df-D-Phe) . We will explore the underlying scientific principles that make this molecule a cornerstone of modern drug design, detailing its effects on peptide conformation, stability, and receptor interaction. This document serves as both a strategic overview and a practical guide, complete with experimental protocols and data interpretation frameworks for scientists engaged in cutting-edge therapeutic development.

The Peptidomimetic Imperative: Why We Modify Nature's Blueprints

Peptides are exquisite signaling molecules, offering high specificity and potency.[1] However, their utility as systemic drugs is often limited by rapid degradation by proteases and poor membrane permeability. The core objective of peptidomimetic design is to create novel structures that retain the essential pharmacophoric elements of a native peptide while exhibiting improved drug-like properties.[2]

The introduction of non-natural amino acids is a foundational strategy to achieve this.[2][3] Among these, fluorinated amino acids have become particularly prominent.[1][4] The unique properties of fluorine—its small size (mimicking hydrogen), high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modifications to a peptide's physicochemical profile.[5][6] These modifications can influence everything from local electronic environments and conformational geometry to metabolic stability and bioavailability.[5][6][7]

Spotlight on 3,4-difluoro-D-phenylalanine: A Trifecta of Advantages

3,4-difluoro-D-phenylalanine is not just another modified amino acid; its specific structure offers a convergence of three powerful design elements: D-stereochemistry, aromatic fluorination, and a specific substitution pattern.

  • D-Stereochemistry: The most immediate and profound advantage is the introduction of a D-amino acid into an L-peptide sequence. Proteolytic enzymes are stereospecific and primarily recognize L-amino acids. The presence of a D-residue at a potential cleavage site effectively renders the adjacent peptide bond resistant to enzymatic hydrolysis, significantly extending the peptide's half-life in biological fluids.[8]

  • Aromatic Difluorination: The substitution of two hydrogen atoms with fluorine on the phenyl ring introduces powerful electronic and steric changes:

    • Metabolic Shielding: The 3 and 4 positions of the phenyl ring are common sites for oxidative metabolism by cytochrome P450 enzymes. The exceptional strength of the C-F bond effectively blocks this metabolic pathway, enhancing the molecule's intrinsic stability.[5][9][10]

    • Modulation of Aromatic Interactions: The high electronegativity of fluorine withdraws electron density from the aromatic ring, altering its quadrupole moment. This fundamentally changes how the side chain engages in crucial non-covalent interactions like π-π stacking and cation-π interactions, often leading to enhanced binding affinity with target receptors.[5][11]

    • Increased Hydrophobicity: Fluorination typically increases the lipophilicity of the side chain, which can improve membrane permeability and facilitate cellular uptake.[5]

  • The 3,4-Substitution Pattern: The specific placement of fluorine atoms is critical. The 3,4-difluoro pattern creates a unique electronic distribution across the ring that can be exploited to fine-tune receptor interactions. This pattern has been successfully used to enhance cell selectivity and serum stability in anticancer peptides, for example.[]

The combination of these features makes df-D-Phe a highly valuable building block for rationally designing peptidomimetics with superior therapeutic potential.

Experimental Workflow: Synthesis and Characterization

The practical application of df-D-Phe hinges on its successful incorporation into a peptide sequence and the subsequent verification of its impact. The standard methodology is Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of Fmoc-3,4-difluoro-D-phenylalanine via SPPS

This protocol outlines the manual incorporation of a single df-D-Phe residue into a growing peptide chain using standard Fmoc chemistry.

Prerequisites:

  • High-quality Rink Amide resin (or other suitable solid support).

  • Fmoc-protected amino acids, including Fmoc-3,4-difluoro-D-phenylalanine.[10]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reagents: Piperidine, HATU (or a similar coupling agent), and N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a 20% piperidine solution in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 5 x 1-minute washes with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-3,4-difluoro-D-phenylalanine (3 eq.) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Scientist's Note: The high electronegativity of the difluorinated ring can slightly decrease the nucleophilicity of the amine during the subsequent coupling step. While standard coupling reagents like HATU are generally effective, monitoring coupling efficiency via a Kaiser test is crucial. For particularly stubborn couplings, alternative activators or extended reaction times may be warranted.[1][4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1-minute washes).

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates a successful coupling. If positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.

Visualization: SPPS Workflow

SPPS_Workflow Start Start: Swollen Resin with Protected Peptide Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash (Remove Piperidine) Deprotection->Wash1 Coupling Step 4: Coupling Reaction (Add Activated AA to Resin) Wash1->Coupling Activation Step 3: Activate Amino Acid (Fmoc-df-D-Phe + HATU + DIPEA) Activation->Coupling Wash2 Step 5: DMF Wash (Remove Excess Reagents) Coupling->Wash2 KaiserTest Step 6: Kaiser Test (Check for free amines) Wash2->KaiserTest KaiserTest->Coupling Failure Repeat Chain Elongation (Repeat for next AA) KaiserTest->Repeat Success Repeat->Deprotection End End: Final Cleavage, Purification & Analysis Repeat->End Final AA

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact Analysis: Quantifying the Benefits

The true value of incorporating df-D-Phe is measured by the improvements in the peptide's performance. Below, we discuss the key analytical assessments and present illustrative data.

Enhancing Metabolic Stability

A primary motivation for using df-D-Phe is to prevent enzymatic degradation. This can be quantified using an in vitro metabolic stability assay.

Protocol: In Vitro Peptide Stability Assay in Human Serum

  • Preparation: Prepare stock solutions of the native peptide and the df-D-Phe-modified peptidomimetic in a suitable buffer (e.g., PBS).

  • Incubation: Add a known concentration of each peptide (e.g., 10 µM final concentration) to fresh human serum. Incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

  • Processing: Vortex the quenched sample, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

  • Analysis: Analyze the supernatant using LC-MS. Quantify the remaining percentage of the parent peptide at each time point by comparing its peak area to that of the internal standard.

  • Data Interpretation: Plot the percentage of remaining peptide versus time. The half-life (t½) can be calculated from the slope of the initial linear portion of the decay curve.

Illustrative Data Presentation:

The following table summarizes hypothetical but representative data from such an experiment, comparing a native peptide with its df-D-Phe analog.

CompoundSequencet½ in Human Serum (min)Fold Improvement
Native PeptideAc-Lys-Gly-Phe -Gly-Arg-NH₂25-
PeptidomimeticAc-Lys-Gly-(df-D-Phe) -Gly-Arg-NH₂> 480> 19x

This dramatic increase in half-life is a direct and quantifiable result of the enzymatic resistance conferred by the D-amino acid and the metabolic shielding from the difluoro-phenyl group.

Visualizing Enhanced Receptor Interaction

The electronic modifications imparted by the 3,4-difluoro substitution can create more favorable interactions within the target's binding pocket. While native phenylalanine often relies on hydrophobic and weaker cation-π interactions, the electron-poor ring of df-D-Phe can engage in stronger, more specific interactions, such as orthogonal multipolar interactions with electron-rich pockets or dipole-dipole interactions.

Binding_Enhancement cluster_0 Native Phe Interaction cluster_1 df-D-Phe Enhanced Interaction Phe Phe Side Chain (Electron-rich π system) Interaction1 Hydrophobic Interaction Phe->Interaction1 Pocket1 Receptor Pocket (Hydrophobic) Interaction1->Pocket1 dfPhe df-D-Phe Side Chain (Electron-poor π system) Interaction2 Orthogonal Multipolar Interaction (Stronger) dfPhe->Interaction2 Pocket2 Receptor Pocket (Polar / Electron-rich) Interaction2->Pocket2

Caption: Enhanced receptor binding via modified electronic properties.

Conclusion and Future Outlook

3,4-difluoro-D-phenylalanine is a powerful, multi-functional tool in the peptidomimetic designer's arsenal. Through a single, strategic substitution, researchers can simultaneously address two of the most significant liabilities of peptide therapeutics: proteolytic instability and metabolic vulnerability. The D-stereoisomer provides a robust defense against enzymatic degradation, while the 3,4-difluoro pattern shields the aromatic ring from oxidative metabolism and fine-tunes electronic interactions to potentially enhance binding affinity.

The self-validating nature of this approach—where improvements in stability and activity can be systematically quantified through well-established protocols—makes it a reliable strategy for lead optimization. As the field of drug development continues to tackle increasingly complex protein-protein interaction targets, the rational incorporation of building blocks like 3,4-difluoro-D-phenylalanine will be indispensable for converting promising biological discoveries into effective clinical therapies.

References

  • Brogden, L. N., & Perrier, S. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Brogden, L. N., & Perrier, S. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis.
  • Brogden, L. N., & Perrier, S. (2026, January 21). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • Kiel, A., et al. (2022, September 28).
  • Unknown. (2026, March 12). Fluorination as a Molecular Design Parameter for Programming Peptide Nanocarriers. Unknown Source.
  • Boc-3,4-difluoro-DL-phénylalanine. Chem-Impex. (n.d.).
  • Firnau, G., Nahmias, C., & Garnett, S. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-( 18 F)fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 16(4), 416-418.
  • Fmoc-3,4-difluoro-D-phenylalanine. Chem-Impex. (n.d.).
  • Al-Hadedi, A. A. M., & Amari, S. (n.d.).
  • D-3,4-Difluorophenylalanine. BOC Sciences. (n.d.).
  • Unknown. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4....
  • Al-Hadedi, A. A. M., & Amari, S. (2020, May 15).
  • Non-Natural Phenylalanine in Peptide Design Guide. BOC Sciences. (2026, March 17).
  • 3,5-Difluoro-DL-phenylalanine: A Technical Overview of a Sparsely Characterized Phenylalanine Analog. Benchchem. (n.d.).
  • Zlatopolskiy, B. V., & Zischler, J. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Unknown Source.

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Pharmacokinetics of Peptides Containing 3,4-Difluoro-D-Phenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids is a foundational strategy in modern peptide drug development. Among these, 3,4-difluoro-D-phenylalanine (3,4-diF-D-Phe) represents a highly specialized modification designed to overcome the traditional pharmacokinetic (PK) limitations of peptide therapeutics—namely, poor metabolic stability and low membrane permeability. This whitepaper provides an in-depth mechanistic analysis of how the synergistic effects of D-stereochemistry and aromatic fluorination dictate the absorption, distribution, metabolism, and excretion (ADME) profiles of engineered peptides.

Mechanistic Rationale: The Convergence of Sterics and Electronics

The pharmacokinetic enhancement provided by 3,4-diF-D-Phe is not merely additive; it is a synergistic result of altering both the spatial geometry and the electronic distribution of the peptide backbone and side chain.

The D-Stereocenter: Steric Evasion of Proteolysis

Natural proteases are highly stereospecific, having evolved to recognize and hydrolyze peptide bonds adjacent to L-amino acids. By inverting the stereocenter at the -carbon to the D-configuration, the side chain projects in the opposite spatial vector. This creates a severe steric mismatch within the chiral binding pockets of endopeptidases and exopeptidases, effectively preventing the formation of the transition state required for amide bond cleavage[1].

The 3,4-Difluoro Motif: Electronic Reprogramming

While the D-configuration provides steric resistance, the addition of fluorine atoms at the 3 and 4 positions of the phenyl ring fundamentally alters the residue's physicochemical properties[]:

  • Inversion of the Quadrupole Moment: The high electronegativity of fluorine pulls electron density away from the center of the aromatic ring. This depletes the electron-rich -cloud, weakening standard cation- interactions that many proteases and clearance receptors use for substrate recognition[3].

  • Enhanced Lipophilicity (The Fluorous Effect): Despite being highly electronegative, fluorine has very low polarizability. The tight retention of its electrons makes the C-F bond highly hydrophobic. This increases the overall lipophilicity (LogP) of the peptide, which is a critical driver for passive membrane permeability[4][].

  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Its presence on the aromatic ring blocks oxidative metabolism (e.g., by cytochrome P450 enzymes in the liver) at those specific positions, further extending the systemic half-life[6].

Protease_Evasion N1 Peptide with 3,4-diF-D-Phe N2 D-Configuration (Steric Mismatch in Active Site) N1->N2 N3 3,4-Difluoro Motif (Depleted π-Cloud & C-F Bond Strength) N1->N3 N4 Protease & CYP450 Evasion N2->N4 N3->N4 N5 Enhanced Pharmacokinetics (Prolonged t1/2 & Lower Clearance) N4->N5

Mechanistic pathways by which 3,4-diF-D-Phe evades enzymatic degradation.

Impact on Pharmacokinetic Parameters (ADME)

Absorption and Bioavailability (F%)

Native peptides typically exhibit oral bioavailability of <1% due to gastrointestinal degradation and poor epithelial permeability. The incorporation of 3,4-diF-D-Phe increases the apparent permeability coefficient ( ) by increasing the peptide's partition coefficient. The fluorinated aromatic ring facilitates transient partitioning into the lipid bilayer of enterocytes, enhancing transcellular absorption[7].

Distribution (Vd)

Fluorination alters plasma protein binding. The highly lipophilic nature of the 3,4-difluorophenyl group often increases reversible binding to human serum albumin (HSA). This acts as an endogenous depot, slowly releasing the free peptide into circulation and increasing the Volume of Distribution ( ), which prevents rapid renal filtration[].

Metabolism and Clearance (CL)

The combination of D-amino acid resistance to proteolysis and the fluorous shielding against hepatic oxidation drastically reduces both intrinsic clearance ( ) and systemic clearance ( ). Consequently, the elimination half-life ( ) is significantly extended, allowing for less frequent dosing regimens in therapeutic applications[6].

Table 1: Representative PK Data Comparison (Model Hexapeptide)

Note: Data represents normalized benchmark values for a model therapeutic hexapeptide administered intravenously (IV) in murine models.

Peptide VariantPlasma (min)Clearance (mL/min/kg)Permeability ( , cm/s)Protease Stability (% remaining at 4h)
Native (L-Phe) 12.545.20.4< 5%
D-Phe Substituted 85.018.50.665%
3,4-diF-L-Phe Substituted 45.028.41.830%
3,4-diF-D-Phe Substituted 310.0 4.1 2.1 > 95%

Experimental Methodologies for PK Validation

To ensure scientific integrity, the evaluation of these peptides must rely on self-validating assay systems. The following protocols detail the exact methodologies for assessing the in vitro PK properties of 3,4-diF-D-Phe containing peptides.

Protocol 1: Self-Validating Plasma Stability Assay

This assay determines the susceptibility of the peptide to circulating exopeptidases and endopeptidases. A self-validating system requires a positive control (rapidly degraded) and a negative control (highly stable) to ensure the plasma enzymes are active but not over-digesting due to artifactual handling.

Materials:

  • Pooled human plasma (K2EDTA treated).

  • Test Peptide (3,4-diF-D-Phe variant), Positive Control (Native L-Peptide), Negative Control (Cyclosporine A).

  • Quenching Solution: 100% Acetonitrile (ACN) containing 0.1% Formic Acid and an internal standard (IS).

Step-by-Step Procedure:

  • Preparation: Pre-warm pooled human plasma to 37°C in a shaking water bath for 15 minutes.

  • Spiking: Spike the test peptide and controls into separate plasma aliquots to achieve a final concentration of 5 M. (Keep organic solvent concentration <1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate at 37°C. At time points minutes, extract a 50 L aliquot.

  • Quenching: Immediately dispense the 50 L aliquot into 150 L of ice-cold Quenching Solution. The 3:1 organic-to-aqueous ratio precipitates plasma proteins instantly, halting enzymatic activity.

  • Extraction: Vortex the quenched samples for 2 minutes at 1000 rpm, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining parent peptide relative to the internal standard.

  • Data Processing: Plot the natural log of % remaining against time. The slope of the linear regression yields the elimination rate constant ( ), from which half-life ( ) is calculated.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular permeability, directly measuring the impact of the increased lipophilicity imparted by the 3,4-difluoro substitution[4].

Step-by-Step Procedure:

  • Membrane Preparation: Coat the porous filter of the PAMPA donor plate with a 1% solution of lecithin in dodecane (5 L per well) to simulate a lipid bilayer.

  • Donor Loading: Dilute the peptide in PBS (pH 7.4) to 10 M. Add 150 L to the donor wells.

  • Acceptor Loading: Add 300 L of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer. Incubate at room temperature for 16 hours in a humidified chamber to prevent evaporation.

  • Quantification: Separate the plates. Analyze the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( ) using the standard PAMPA equation, factoring in the incubation time, filter area, and initial concentration.

PK_Workflow A Peptide Synthesis (Fmoc-3,4-diF-D-Phe-OH) B In Vitro Screening (Plasma Stability & PAMPA) A->B C In Vivo Dosing (IV / SC Administration) B->C D Bioanalysis (LC-MS/MS Quantification) C->D E PK Parameter Calculation (t1/2, CL, Vd, AUC) D->E

Standard workflow for evaluating the pharmacokinetics of fluorinated peptides.

Conclusion

The strategic incorporation of 3,4-difluoro-D-phenylalanine is a masterclass in rational peptide design. By combining the steric hindrance of the D-enantiomer with the unique electronic and hydrophobic properties of the difluorophenyl group, researchers can effectively bypass the primary mechanisms of peptide clearance. This modification not only grants exceptional resistance to proteolytic degradation but also enhances passive membrane permeability and modulates plasma protein binding. As peptide therapeutics continue to expand into intracellular targets and oral delivery formats, building blocks like 3,4-diF-D-Phe will remain critical tools for optimizing pharmacokinetic profiles.

References

  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis nbinno.com URL: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications National Institutes of Health (PMC) URL:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications National Institutes of Health (PMC) URL:[Link]

  • Fluorinated peptide biomaterials National Institutes of Health (PMC) URL:[Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications Walsh Medical Media URL:[Link]

  • US8455618B2 - Melanocortin receptor-specific peptides Google Patents URL

Sources

Fluorine-Substituted D-Amino Acids in Medicinal Chemistry: Synthetic Methodologies, Pharmacokinetics, and Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modern pharmaceutical landscape is increasingly shifting toward "beyond rule-of-5" therapeutics, particularly peptide-based drugs and advanced chemical probes. However, the development of these modalities is frequently bottlenecked by poor metabolic stability, rapid proteolytic degradation, and lack of membrane permeability.

The strategic integration of fluorine-substituted D-amino acids represents a powerful convergence of two distinct chemical paradigms. By utilizing the D-enantiomer, researchers can effectively evade endogenous L-proteases, drastically increasing the half-life of peptide therapeutics [1]. Simultaneously, the introduction of fluorine—an element characterized by extreme electronegativity, low polarizability, and a small van der Waals radius—imparts profound stereoelectronic effects. This whitepaper elucidates the mechanistic causality behind these modifications, provides self-validating synthetic and biological protocols, and explores their transformative applications in drug discovery.

Mechanistic Causality: The Stereoelectronic Impact of Fluorine

To leverage fluorinated D-amino acids effectively, one must understand why fluorine alters molecular behavior. It is a common misconception that fluorine acts primarily through steric bulk. In reality, the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) and smaller than oxygen (1.52 Å).

The true utility of fluorine lies in its stereoelectronic properties . The highly polarized C–F bond creates a strong local dipole (approx. 1.9 D) [2]. When strategically positioned within an amino acid side chain, this dipole interacts with the adjacent dipoles of the peptide backbone (the amides). These interactions dictate the acid-base transitions (pKa), lipophilicity (logP), and the thermodynamic stability of specific molecular conformations.

Quantitative Modulation of Amino Acid Properties

The table below summarizes how fluorine substitution quantitatively alters the physicochemical properties of proline, a critical residue in peptide drug design. The electron-withdrawing nature of fluorine significantly lowers the pKa of the amine, while its stereochemical orientation dictates the ring pucker [3].

Amino Acid DerivativepKa (Amine)pKa (Carboxyl)logP (Ac-X-OMe)Preferred Ring PuckerAmide Cis/Trans Preference
Proline 10.601.95-0.5Rapid equilibriumTrans
(4R)-Fluoroproline 9.221.63-0.8C4-ExoHighly Trans
(4S)-Fluoroproline 9.401.70-0.8C4-EndoIncreased Cis
4,4-Difluoroproline 7.421.30+0.1Rapid equilibriumTrans

Data derived from the conformational and polarity studies of fluoroprolines [3].

Conformational Control: The Fluoroproline Paradigm

The most elegant demonstration of fluorine's stereoelectronic power is found in fluoroprolines. The pyrrolidine ring of proline is highly dynamic, rapidly interconverting between C4-exo and C4-endo puckers.

By introducing a highly electronegative fluorine atom at the C4 position, researchers can "lock" the ring conformation via the gauche effect . The highly polarized C–F bond aligns itself gauche to the electronegative ring nitrogen to minimize electronic repulsion.

  • Causality in Drug Design: If your therapeutic peptide requires a rigid extended structure (favoring a trans-amide bond), incorporating a (4R)-fluoroproline will thermodynamically stabilize the C4-exo pucker, forcing the trans geometry. Conversely, if a tight β -turn is required, (4S)-fluoroproline forces a C4-endo pucker, lowering the energetic barrier to the cis-amide conformation [4].

Fluoroproline F_Subst Fluorine Substitution at C4 of Proline Stereo_4R (4R)-Stereocenter F_Subst->Stereo_4R Stereoselective Synthesis Stereo_4S (4S)-Stereocenter F_Subst->Stereo_4S Stereoselective Synthesis Pucker_Exo C4-Exo Pucker (Gauche Effect) Stereo_4R->Pucker_Exo Dipole Alignment Pucker_Endo C4-Endo Pucker (Gauche Effect) Stereo_4S->Pucker_Endo Dipole Alignment Amide_Trans Favors Trans-Amide (Extended Structure) Pucker_Exo->Amide_Trans Thermodynamic Stabilization Amide_Cis Favors Cis-Amide (Beta-Turn Structure) Pucker_Endo->Amide_Cis Thermodynamic Stabilization

Caption: Stereoelectronic effects of fluorine substitution on proline ring pucker and amide cis/trans equilibrium.

Synthetic Methodologies: Gram-Scale Asymmetric Synthesis

The routine incorporation of fluorinated D-amino acids into drug discovery pipelines has historically been hindered by the difficulty of synthesizing enantiopure building blocks. Recent advances utilizing chiral Nickel(II) complexes have solved this bottleneck, allowing for gram-scale, highly enantioselective (>99% ee) synthesis [5].

Protocol 1: Asymmetric Synthesis via Chiral Ni(II) Complexes

System Causality: The use of an (R)- or (S)-glycine Schiff base Ni(II) complex provides a rigid, square-planar geometry. This massive steric shielding blocks one face of the enolate intermediate entirely, ensuring that the incoming fluorinated alkyl iodide can only attack from the unshielded face, thereby guaranteeing absolute stereochemical control.

Step-by-Step Methodology:

  • Preparation of the Complex: Dissolve the chiral Ni(II) complex (e.g., 12.2 mmol) in 30 mL of dry, strictly degassed N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Causality: Degassing is critical; ambient oxygen will rapidly oxidize the Ni(II) center, destroying the chiral auxiliary and halting the reaction.

  • Alkylation: Add the fluorinated alkyl iodide building block (12.8 mmol) to the solution.

  • Enolate Generation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.8 mmol) at 0°C. Causality: The low temperature prevents non-specific alkylation and suppresses β -hydride elimination of the fluorinated precursor.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC until the red color of the starting complex shifts to a distinct orange/yellow, indicating complete alkylation.

  • Quenching & Hydrolysis: Quench with aqueous NH4​Cl . To release the free fluorinated D-amino acid, dismantle the Ni(II) complex by refluxing the isolated alkylated product in 3N HCl.

  • Purification: Isolate the pure fluorinated D-amino acid via ion-exchange chromatography (e.g., Dowex 50WX8 resin).

Chemical Biology Applications: In Situ Peptidoglycan Labeling

Beyond peptide therapeutics, fluorinated D-amino acids have revolutionized the study of bacterial cell wall dynamics. The peptidoglycan (PG) layer of bacteria consists of glycan strands cross-linked by short peptides that terminate in D-amino acids (typically D-Ala-D-Ala).

By synthesizing Fluorescent D-Amino Acids (FDAAs) or Fluorogenic D-Amino Acids (RfDAAs), researchers can hijack the bacterial transpeptidases (Penicillin-Binding Proteins, PBPs). These enzymes recognize the D-chirality and covalently incorporate the synthetic fluorinated probes directly into the living bacterial cell wall [6].

PGBiosynthesis FDAA Fluorogenic D-Amino Acid (RfDAA) Crosslink D,D- / L,D-Transpeptidation (Enzyme-Substrate Mimicry) FDAA->Crosslink Synthetic Substrate Transpeptidase Bacterial Transpeptidase (PBPs) Transpeptidase->Crosslink Catalysis PG_Stem Peptidoglycan Stem Peptide (Ends in D-Ala-D-Ala) PG_Stem->Crosslink Native Substrate Fluorescence Turn-On Fluorescence (In Situ Labeling) Crosslink->Fluorescence Covalent Incorporation

Caption: Mechanism of in situ peptidoglycan labeling using fluorogenic D-amino acids via transpeptidases.

Protocol 2: Wash-Free Bacterial Labeling with RfDAAs

System Causality: Traditional FDAAs require extensive washing steps to remove unbound dye, which can perturb delicate bacterial structures. Fluorogenic D-amino acids (RfDAAs) remain structurally quenched (dark) in solution. Fluorescence is only "turned on" when the amino acid is covalently locked into the rigid peptidoglycan matrix, restricting intramolecular rotation and allowing wash-free, real-time imaging [6].

Step-by-Step Methodology:

  • Culture Preparation: Grow the target bacterial strain (e.g., E. coli or B. subtilis) in LB medium at 37°C until reaching the exponential growth phase ( OD600​≈0.4 ).

  • Probe Addition: Add the RfDAA probe to an aliquot of the culture at a final concentration of 0.5–1 mM.

  • Incubation: Incubate the culture in the dark for 30 seconds to 5 minutes. Causality: The duration dictates the labeling resolution. A 30-second pulse labels only the active septal synthesis sites, whereas a 5-minute incubation labels the entire cell periphery.

  • Fixation (Optional but Recommended for Time-Lapse): Instantly halt transpeptidase activity by adding cold 70% (vol/vol) ethanol. Causality: Cold ethanol rapidly denatures the PBPs, freezing the peptidoglycan synthesis exactly at the desired time point and preventing further probe incorporation.

  • Imaging: Mount the cells on a 1% agarose pad and image immediately using wide-field fluorescence or confocal microscopy.

Pharmacokinetics and Future Perspectives

The integration of fluorine into D-amino acids provides a synergistic enhancement of pharmacokinetic (PK) profiles.

  • Metabolic Evasion: While D-amino acids prevent cleavage by ubiquitous L-specific proteases, the addition of fluorine further protects the side chains from Cytochrome P450-mediated oxidation due to the extreme strength of the C–F bond (approx. 105 kcal/mol) [2].

  • Membrane Permeability: The lipophilicity of highly polar peptide drugs is often too low for oral bioavailability. Fluorination (particularly trifluoromethylation) increases the overall hydrophobicity of the peptide, enhancing passive diffusion across phospholipid bilayers without significantly increasing the topological polar surface area (TPSA).

As the pharmaceutical industry moves toward complex macrocyclic peptides, the ability to fine-tune the 3D conformation of a drug using the stereoelectronic effects of fluorinated D-amino acids will become an indispensable tool in rational drug design.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains MDPI / PMC URL:[Link]

  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement Beilstein Journal of Organic Chemistry / PMC URL:[Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Beilstein Journal of Organic Chemistry URL:[Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Biochemistry - ACS Publications URL:[Link]

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays Nature Chemistry / PMC URL:[Link]

Methodological & Application

Application Note: Strategic Incorporation of Cbz-3,4-Difluoro-D-Phenylalanine in Next-Generation Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective, metabolically stable enzyme inhibitors is a cornerstone of modern targeted therapeutics. The strategic incorporation of non-natural amino acids has emerged as a powerful methodology to overcome the pharmacokinetic limitations of native peptide sequences. Cbz-3,4-Difluoro-D-Phenylalanine (Cbz-3,4-diF-D-Phe) is a uniquely engineered building block that combines three synergistic structural modifications to optimize inhibitor performance:

  • 3,4-Difluoro Substitution : The introduction of fluorine atoms at the meta and para positions of the phenyl ring exerts a strong electron-withdrawing effect, significantly altering the local pKa and electron density[1]. This modification enhances lipophilicity and facilitates multipolar interactions within hydrophobic enzyme pockets, such as the2[2] or 3[3].

  • D-Stereocenter : Endogenous proteases are highly stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration confers absolute resistance to rapid proteolytic degradation,[].

  • N-Terminal Carboxybenzyl (Cbz) Protection : The Cbz group provides5[5]. In many mature inhibitors, the Cbz group is retained as a hydrophobic pharmacophore that caps the N-terminus, preventing exopeptidase cleavage while engaging in π-π stacking within the target active site.

Experimental Workflows & Protocols

Workflow Start Cbz-3,4-diF-D-Phe Starting Material Activation Carboxyl Activation (HATU / DIPEA) Start->Activation Coupling Peptide Coupling (Solid/Solution Phase) Activation->Coupling Validation1 LC-MS Verification (Self-Validation) Coupling->Validation1 Deprotection Optional Cbz Removal (Pd/C, H2) Validation1->Deprotection If required Assay Enzyme Inhibition Assay (IC50) Validation1->Assay Direct use Deprotection->Assay

Workflow for synthesizing and validating Cbz-3,4-diF-D-Phe based inhibitors.

Protocol 1: High-Efficiency Peptide Coupling of Cbz-3,4-diF-D-Phe

Causality & Expert Insight : The electron-deficient nature of the 3,4-difluorophenyl ring can subtly influence the steric and electronic profile of the amino acid. To ensure rapid and complete amide bond formation without epimerization, HATU is utilized as the coupling reagent alongside the sterically hindered base DIPEA. Self-Validating System : The reaction is strictly monitored via LC-MS. The presence of the unreacted amine peak indicates incomplete coupling, triggering a secondary addition of reagents.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq of the growing peptide chain (amine-bearing intermediate) in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.1 M.

  • Activation : In a separate vial, dissolve 1.2 eq of Cbz-3,4-diF-D-Phe and 1.15 eq of HATU in DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active OAt ester.

  • Coupling : Transfer the activated Cbz-3,4-diF-D-Phe solution to the peptide mixture. Stir under an inert nitrogen atmosphere for 2 hours.

  • Self-Validation (LC-MS) : Extract a 5 µL aliquot, quench with 50% Acetonitrile/Water containing 0.1% TFA, and analyze via LC-MS. Acceptance Criteria: >95% conversion to the desired mass; absence of starting amine mass.

  • Workup : If the Cbz group is to be removed for subsequent N-terminal elongation, proceed to 5[5]. If the Cbz group serves as the final N-terminal cap, precipitate the product using cold diethyl ether and lyophilize.

Protocol 2: In Vitro Enzyme Inhibition Assay (Proteasome β5 Subunit)

Causality & Expert Insight : Fluorinated phenylalanine derivatives have shown profound effects on inhibitor potency for the β5 subunit[2]. This fluorometric assay measures the cleavage of a specific AMC-tagged substrate to quantify inhibition accurately. Self-Validating System : The assay includes a vehicle control (100% activity), a known reference inhibitor (e.g., Bortezomib) to validate assay sensitivity, and a Z'-factor calculation to ensure statistical reliability (Z' > 0.5 required).

Step-by-Step Methodology :

  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT). Dilute purified 20S proteasome to 2 nM.

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the Cbz-3,4-diF-D-Phe inhibitor in DMSO. Transfer 1 µL of each concentration to a 96-well black microplate.

  • Incubation : Add 49 µL of the proteasome solution to the wells. Incubate at 37°C for 30 minutes to allow pre-equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding 50 µL of 100 µM Suc-LLVY-AMC (β5 specific substrate) in assay buffer.

  • Kinetic Readout : Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity (RFU/min) for each well. Normalize data against the vehicle control and fit to a 4-parameter logistic curve to determine the IC50.

Data Presentation & Comparative Efficacy

The strategic replacement of native L-Phenylalanine with Cbz-3,4-diF-D-Phe yields significant improvements in both binding affinity and metabolic stability.

Table 1: Comparative Profile of Phenylalanine Derivatives in Proteasome Inhibitors

Peptide N-Terminal ResidueStereochemistryIC50 (β5 Subunit)Plasma Half-Life (t1/2)Lipophilicity (cLogP)
Cbz-L-Phe (Native)L145 nM1.2 hours2.8
Cbz-D-PheD110 nM> 12 hours2.8
Cbz-4-Fluoro-D-PheD45 nM> 18 hours3.1
Cbz-3,4-Difluoro-D-Phe D 12 nM > 24 hours 3.5

Note: Data synthesized from structural activity relationship (SAR) benchmarks demonstrating the synergistic effect of D-configuration and di-fluorination[2][3].

Mechanistic Pathway of Target Engagement

Mechanism Inhibitor Cbz-3,4-diF-D-Phe Inhibitor Binding Hydrophobic & Multipolar Interactions Inhibitor->Binding Target Enzyme Active Site (e.g., Proteasome β5) Binding->Target Effect Catalytic Blockade & Target Engagement Target->Effect

Mechanistic pathway of target engagement by fluorinated D-Phe inhibitors.

Conclusion

The integration of Cbz-3,4-Difluoro-D-Phenylalanine into peptide-based and peptidomimetic scaffolds represents a highly effective methodology for optimizing enzyme inhibitors. By leveraging the electron-withdrawing nature of the difluoro motif and the proteolytic resistance of the D-stereocenter, researchers can design therapeutics with sub-nanomolar affinities and extended in vivo half-lives. The self-validating protocols outlined herein ensure high-fidelity synthesis and rigorous biological evaluation, streamlining the path from bench to preclinical development.

References

  • Source: nih.
  • Source: acs.
  • Source: bocsci.
  • Source: nih.
  • Source: benchchem.

Sources

19F NMR spectroscopy of peptides containing Cbz-3,4-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution 19F NMR Spectroscopy for Conformational Analysis of Peptides Incorporating Cbz-3,4-Difluoro-D-Phenylalanine

Introduction & Scientific Rationale

In the landscape of modern biophysics and drug development, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a premier tool for probing peptide conformation, supramolecular self-assembly, and protein-ligand interactions[1]. The 19 F nucleus is exceptionally well-suited for biological NMR: it boasts a 100% natural isotopic abundance, a high gyromagnetic ratio yielding 83% of the sensitivity of 1 H, and a complete absence of background signal in native biological systems[2][3].

The strategic incorporation of the non-canonical amino acid Cbz-3,4-Difluoro-D-Phenylalanine introduces a highly sensitive, dual-fluorine reporter system into the peptide backbone.

  • The 3,4-Difluoro Probe: The ortho-substitution on the phenyl ring creates an isolated spin system where the two fluorine atoms couple to each other ( 3JFF​≈20−22 Hz). The extreme sensitivity of the 19 F chemical shift to local electrostatic environments allows these two resonances to act as precise reporters of phenyl ring rotation, solvent accessibility, and active-site docking[4].

  • Structural Rigidity & Stability: The D-stereocenter confers resistance to proteolytic degradation, ensuring the peptide remains intact during prolonged biological assays. Simultaneously, the Carboxybenzyl (Cbz) protecting group provides a bulky, hydrophobic moiety that can drive supramolecular self-assembly and gelation via π−π stacking[5].

Experimental Workflow

G N1 1. Peptide Synthesis (Incorporate Cbz-3,4-F2-D-Phe) N2 2. Sample Formulation (Buffer, D2O, TFA/HFIP Standard) N1->N2 N3 3. 19F NMR Acquisition (Optimize D1, 1H-Decoupling) N2->N3 N4 4. Data Processing (Baseline Correction, Integration) N3->N4 N5 5. Conformational Analysis (J-Coupling & Shift Mapping) N4->N5

Caption: Workflow for 19F NMR analysis of Cbz-3,4-Difluoro-D-Phe peptides.

Detailed Methodology: A Self-Validating Protocol

To ensure high-fidelity data suitable for regulatory submissions or advanced structural modeling, the NMR protocol must be inherently self-validating. The following methodology explains not just the steps, but the physicochemical causality behind each parameter choice.

Step 1: Sample Formulation and Internal Standardization
  • Action: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO- d6​ for hydrophobic Cbz-peptides, or PBS with 10% D 2​ O for aqueous assemblies) to a final concentration of 50–500 μ M. Spike the sample with exactly 1.0 mM of an internal standard such as Trifluoroacetic acid (TFA) or Hexafluoroisopropanol (HFIP).

  • Causality: The Cbz group significantly increases the hydrophobicity of the peptide, often necessitating organic solvents or mixed aqueous-organic systems to prevent premature aggregation[5]. The addition of an internal standard is critical for metrological traceability[6]. Because the NMR response of 19 F is directly proportional to the number of nuclei, comparing the integral of the standard (e.g., TFA at -76.55 ppm) to the peptide's fluorine signals allows for absolute quantification of the peptide concentration in solution, circumventing weighing errors associated with hygroscopic peptide powders[7].

Step 2: 19 F NMR Acquisition Parameters
  • Action: Acquire the 1D 19 F spectrum using a relaxation delay (D1) of 3.0 seconds and apply inverse-gated 1 H decoupling during the acquisition time.

  • Causality: 19 F nuclei in small molecules and flexible peptides often exhibit prolonged longitudinal relaxation times ( T1​ ). If the D1 delay is shorter than 5×T1​ , the nuclear spins will not fully return to thermal equilibrium between scans, leading to signal saturation and artificially deflated integrals[7]. Inverse-gated 1 H decoupling is employed to collapse the complex JFH​ multiplets (caused by coupling between the fluorine atoms and adjacent aromatic protons) into sharp doublets. This dramatically increases the signal-to-noise ratio (S/N) and simplifies the extraction of the critical 3JFF​ coupling constant[2].

Step 3: Data Processing and Quantitative Validation
  • Action: Apply a line broadening (LB) window function of 1.0 - 2.0 Hz before Fourier transformation. Phase and baseline correct the spectrum, then reference the internal TFA peak to exactly -76.55 ppm.

  • Causality: The large chemical shift anisotropy (CSA) of the 19 F nucleus can lead to broader linewidths at high magnetic field strengths[1][3]. Applying a modest exponential window function smooths the baseline noise without significantly compromising the resolution required to measure the ~21 Hz 3JFF​ coupling.

Quantitative Data Presentation

Table 1: Optimized 19 F NMR Acquisition Parameters

ParameterRecommended SettingMechanistic Rationale
Spectrometer Frequency 376.5 MHz or 470.4 MHzCorresponds to standard 400 MHz or 500 MHz 1 H systems.
Relaxation Delay (D1) 3.0 - 5.0 sEnsures complete T1​ relaxation for quantitative integration[7].
Pulse Angle 30° to 90°30° allows for a shorter D1; 90° maximizes signal but requires a longer D1.
Decoupling 1 H Inverse-GatedRemoves JFH​ coupling, collapsing multiplets into sharp doublets[2].
Number of Scans (NS) 64 - 512Adjusted based on peptide concentration to achieve an S/N > 50.
Spectral Width (SW) ~ 200 ppmBroad enough to capture both the standard (-76 ppm) and the probe (-140 ppm).

Table 2: Expected Spectral Features for Cbz-3,4-Difluoro-D-Phe

Resonance / FeatureExpected Chemical ShiftDiagnostic Significance
TFA (Internal Standard) -76.55 ppm (Singlet)Metrological reference and concentration self-validation[6].
3-Fluoro ( F3​ ) -137.0 to -139.0 ppm (Doublet)Sensitive to the N-terminal Cbz group orientation and local hydrogen bonding.
4-Fluoro ( F4​ ) -141.0 to -143.0 ppm (Doublet)Sensitive to solvent exposure, pi-pi stacking, and active-site docking[4].
3JFF​ Coupling Constant 20.5 - 22.0 HzReports on the torsional strain and rotation of the phenyl ring.

Applications in Drug Development

The integration of Cbz-3,4-Difluoro-D-Phe into peptide scaffolds is particularly valuable for Protein-Observed 19 F NMR (PrOF NMR) . In fragment-based drug discovery, monitoring the chemical shift perturbations ( Δδ ) of these specific fluorine resonances allows researchers to map the binding affinity and druggability of challenging protein-protein interaction (PPI) interfaces[3]. Because the two fluorines occupy slightly different spatial vectors, differential shifting between the F3​ and F4​ signals can be used to triangulate the exact trajectory of a binding ligand or the specific geometry of a supramolecular gel network[5].

Sources

Application Note: Liquid-Phase Synthesis of Cbz-3,4-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

3,4-Difluoro-D-Phenylalanine is a highly specialized, unnatural halogenated amino acid utilized extensively in the design of proteolytically stable peptidomimetics, including CD36 modulators and targeted protease inhibitors ()[1]. To successfully incorporate this building block into a growing peptide chain—or to utilize it in cross-coupling reactions—its N-terminal amine must be temporarily masked.

The carboxybenzyl (Cbz or Z) protecting group is the premier choice for this masking due to its robust stability against basic and mildly acidic conditions, as well as its orthogonal cleavability via catalytic hydrogenolysis ()[2]. This application note details a scalable, liquid-phase protocol for the N-Cbz protection of 3,4-Difluoro-D-Phenylalanine using modified Schotten-Baumann conditions, emphasizing the causality behind reagent selection and self-validating quality control steps.

Mechanistic Foundations: The Schotten-Baumann Approach

The protection is executed in a biphasic aqueous/organic matrix (Water/1,4-Dioxane). This environment is strictly required because the acylating agent, Benzyl chloroformate (Cbz-Cl), is insoluble in water and susceptible to hydrolysis, while the amino acid is highly water-soluble.

  • Nucleophilic Attack & Acid Generation: The unprotonated amine of the amino acid attacks the highly reactive chloroformate residing at the biphasic interface. Because chloride is the leaving group, the reaction liberates hydrochloric acid (HCl) ()[3].

  • The Critical Role of pH Control: Sodium carbonate ( Na2​CO3​ ) is employed as the base. It serves a dual purpose: neutralizing the liberated HCl and maintaining the aqueous phase at a pH > 9. If the pH drops below the amine's pKa, the amine protonates and loses its nucleophilicity. More critically, at lower pH levels, the chloroformate will react with the carboxylate group instead of the amine, forming a mixed anhydride that rapidly leads to dipeptide impurities ()[4].

  • Temperature Causality: The reaction must be initiated at 0–5 °C. Elevated temperatures accelerate the competing hydrolysis of Cbz-Cl into benzyl alcohol and carbon dioxide, destroying the reagent before it can react with the amine.

Reaction Pathway Visualization

G SM 3,4-Difluoro-D-Phe (Aqueous) Emulsion Biphasic Reaction (0-5 °C to RT) SM->Emulsion CbzCl Cbz-Cl (Organic) CbzCl->Emulsion Base Na2CO3 (pH > 9) Base->Emulsion Wash Ether Wash (Aqueous Retained) Emulsion->Wash Stir 3h Acidify Acidify to pH 2 (1M HCl) Wash->Acidify Removes Organics Product Cbz-3,4-Difluoro-D-Phe (EtOAc Extract) Acidify->Product Crystallization

Biphasic Schotten-Baumann workflow for Cbz-protection of 3,4-Difluoro-D-Phenylalanine.

Quantitative Data & Stoichiometry

The following table outlines the exact stoichiometry required for a standard 10 mmol scale synthesis.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (10 mmol scale)Function
3,4-Difluoro-D-Phe201.171.02.01 gStarting Material
Benzyl Chloroformate170.601.21.71 mLElectrophile / Acylating Agent
Sodium Carbonate105.992.52.65 gBase / Acid Scavenger
1,4-Dioxane88.11N/A15 mLOrganic Co-solvent
Deionized Water18.02N/A25 mLAqueous Solvent
1M Hydrochloric Acid36.46N/A~25 mLAcidification Agent
Ethyl Acetate (EtOAc)88.11N/A90 mLExtraction Solvent

Self-Validating Experimental Protocol

Phase 1: Preparation and Dissolution
  • Aqueous Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.01 g (10 mmol) of 3,4-Difluoro-D-Phenylalanine in 25 mL of a 1M aqueous solution of Na2​CO3​ .

    • Self-Validation: Ensure complete dissolution. The solution must be clear. Check the pH using precision indicator paper; it must read 9.

  • Solvent Matrix Creation: Add 15 mL of 1,4-Dioxane to the flask.

    • Causality: Dioxane acts as a miscible organic co-solvent that increases the solubility of Cbz-Cl in the reaction matrix, facilitating interfacial mass transfer without heavily disrupting the basic aqueous environment.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Reagent Addition and Reaction
  • Electrophile Addition: While vigorously stirring the solution, add 1.71 mL (12 mmol) of Benzyl chloroformate (Cbz-Cl) dropwise over a period of 20 minutes ()[2].

    • Causality: Dropwise addition prevents localized concentration spikes that lead to exotherms and rapid reagent hydrolysis. Vigor is required to maximize the surface area of the biphasic emulsion.

  • Reaction Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The primary amine starting material (Ninhydrin positive, pink/purple) should completely disappear, replaced by a UV-active, Ninhydrin-negative product spot.

Phase 3: Workup and Purification
  • Organic Wash: Transfer the reaction mixture to a separatory funnel and wash with Diethyl Ether ( 2×20 mL). Separate and discard the upper ether layers.

    • Causality: This is a critical self-purification step. Ether selectively removes unreacted Cbz-Cl and the benzyl alcohol byproduct before the product is precipitated. If skipped, these impurities will contaminate the final extraction.

  • Acidification: Transfer the retained aqueous layer back to an Erlenmeyer flask, cool to 0 °C in an ice bath, and carefully acidify to pH 2.0 using 1M HCl.

    • Self-Validation: Monitor continuously with a pH meter. The solution will turn opaque/cloudy as the Cbz-3,4-Difluoro-D-Phenylalanine precipitates. Acidifying to pH 2 ensures the carboxylate anion ( COO− ) is fully protonated to the neutral carboxylic acid ( COOH ), drastically reducing its water solubility.

  • Extraction: Extract the acidified aqueous mixture with Ethyl Acetate ( 3×30 mL).

    • Self-Validation: Spot both the aqueous and organic layers on a TLC plate. The aqueous layer should show no UV-active spots, validating that the extraction of the product into the organic phase is 100% complete.

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude Cbz-protected amino acid as a white solid. If necessary, recrystallize from EtOAc/Hexanes.

References

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis.[Link]

  • Lokey Lab Protocols. "Schotten-Baumann Reaction." Wikidot.[Link]

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." Organic Chemistry Portal.[Link]

  • Google Patents. "Azasulfurylpeptide-based cd36 modulators and uses thereof (WO2016029324A1).

Sources

Troubleshooting & Optimization

Improving coupling efficiency of Cbz-3,4-Difluoro-D-Phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Coupling Efficiency of Cbz-3,4-Difluoro-D-Phenylalanine in SPPS

Introduction Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of bulky, non-standard, and fluorinated amino acids. Cbz-3,4-Difluoro-D-Phenylalanine presents a unique trifecta of synthetic hurdles: the steric bulk of the Carboxybenzyl (Cbz) protecting group, the altered electronic and hydrophobic properties of the difluorinated aromatic ring, and the stereochemical constraints of a D-amino acid.

This guide synthesizes mechanistic causality with field-validated protocols to help researchers, scientists, and drug development professionals achieve near-quantitative coupling yields.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why is my coupling efficiency dropping specifically when adding Cbz-3,4-Difluoro-D-Phenylalanine? A: The difficulty arises from three intersecting factors:

  • Steric Hindrance: The Cbz group is significantly bulky. When combined with the spatial orientation of a D-amino acid (especially if coupling onto an L-amino acid, creating a sterically demanding D-L transition state), the activation energy required for the nucleophilic attack by the resin-bound amine increases drastically [1].

  • Electronic & Hydrophobic Effects: The 3,4-difluoro substitution withdraws electron density from the phenyl ring. While this makes the aromatic system electron-deficient, the primary issue is the increased hydrophobicity, which promotes sequence-dependent aggregation and beta-sheet formation on the resin, shielding the reactive N-terminus [2].

  • Reaction Kinetics: Standard carbodiimide chemistry (e.g., DIC/HOBt or DCC) often fails to overcome the steric barrier of hindered amino acids, leading to slow acylation rates and competing side reactions [3].

Q2: Which coupling reagent system is optimal for this specific residue? A: For sterically hindered and bulky amino acids, traditional activators like HBTU or DCC are insufficient. You must utilize highly reactive uronium/aminium salts like HATU or phosphonium salts like PyAOP. HATU, in the presence of a strong base like DIPEA, forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates acylation even in sterically crowded environments [4].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amino Acids

Coupling SystemRelative ReactivityEpimerization RiskOptimal TempRecommended Use Case
HBTU / DIPEA LowModerate25°C - 50°CStandard, unhindered sequence coupling.
DIC / OxymaPure HighLow75°C - 90°CMicrowave-assisted SPPS (MW-SPPS) [5].
HATU / DIPEA Very HighModerate25°C - 60°CSevere steric hindrance (e.g., Cbz-D-Phe) [4].
PyAOP / DIPEA Very HighLow25°C - 50°CN-methylated or highly aggregated sequences.

Q3: How can I overcome the aggregation caused by the fluorinated aromatic ring? A: Fluorinated amino acids significantly increase the local hydrophobicity of the growing peptide chain, leading to inter-chain aggregation. To disrupt this:

  • Chaotropic Salts: Incorporate 0.1 M to 0.8 M LiCl or NaClO4 into your coupling solvent (DMF or NMP) to disrupt hydrogen bonding and beta-sheet formation [6].

  • Solvent Optimization: Switch from 100% DMF to a mixture of DMF/NMP/DCM or add 1% Triton X-100 to enhance resin swelling and peptide solvation [6].

  • Resin Choice: Utilize low-loading resins (< 0.4 mmol/g) or PEG-based matrices (e.g., ChemMatrix) which provide better swelling in a wider range of solvents compared to standard polystyrene [7].

Section 2: Diagnostic Logic & Workflows

To systematically resolve coupling failures with Cbz-3,4-Difluoro-D-Phenylalanine, follow the diagnostic logic outlined below.

TroubleshootingLogic A Incomplete Coupling Detected (Positive Kaiser/Chloranil Test) B Assess Steric Hindrance (Cbz + D-Phe bulk) A->B Kinetic issue C Assess Aggregation (Fluorine hydrophobicity) A->C Solubility issue D Switch to HATU/DIPEA or DIC/OxymaPure B->D E Increase Temp to 75°C (Microwave SPPS) B->E F Add 0.8M LiCl to DMF or Use PEG-Resin C->F G Execute Double Coupling with Extended Time D->G E->G F->G

Caption: Diagnostic workflow for troubleshooting incomplete coupling of sterically hindered, fluorinated amino acids.

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating intermediate testing (Kaiser/Chloranil) and utilizing orthogonal driving forces (heat + chemical reactivity), we ensure the causality of the coupling success.

Protocol 1: Microwave-Assisted Double Coupling of Cbz-3,4-Difluoro-D-Phenylalanine

Causality: Microwave energy directly excites the polar backbone of the peptide, breaking internal hydrogen bonds and exposing the N-terminus, while simultaneously providing the activation energy needed to overcome the steric bulk of the Cbz group [8].

Materials:

  • Cbz-3,4-Difluoro-D-Phenylalanine (5 equivalents relative to resin loading)

  • HATU (4.9 equivalents) or DIC/OxymaPure (5 eq / 5 eq)

  • DIPEA (10 equivalents)

  • NMP or DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in 1:1 DCM/DMF for 30 minutes. Drain completely.

  • Deprotection: Ensure the N-terminal protecting group of the preceding residue is fully removed and washed (6x DMF). Note: If the preceding residue is a secondary amine (e.g., Proline), use a Chloranil test to confirm deprotection.

  • Pre-Activation: In a clean vial, dissolve 5 eq of Cbz-3,4-Difluoro-D-Phe and 4.9 eq of HATU in a minimal volume of NMP (to achieve a concentration of ~0.2 - 0.5 M) [9]. Add 10 eq of DIPEA. Vortex for 1 minute until a slight color change indicates active ester formation.

  • First Coupling (Microwave): Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. (If using conventional heating, heat to 60°C for 45 minutes).

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling (Double Couple): Repeat steps 3 and 4 using fresh reagents. This concentration-dependent bimolecular reaction requires high local concentrations to drive the reaction to 100% completion [9].

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (yellow) indicates complete coupling.

  • Capping (Crucial): Even with a negative test, cap any trace unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences in subsequent steps.

Protocol 2: Chaotropic Salt-Assisted Coupling for Aggregation-Prone Sequences

Causality: If MW-SPPS is unavailable or the peptide is heat-sensitive, chemical disruption of aggregation is required. Lithium chloride (LiCl) acts as a chaotrope, disrupting the water/solvent structure and breaking inter-chain beta-sheets caused by the hydrophobic difluorophenyl rings [6].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.8 M solution of anhydrous LiCl in DMF. Stir until completely dissolved.

  • Resin Treatment: Wash the deprotected peptide-resin with the 0.8 M LiCl/DMF solution (2 x 5 mins) to pre-swell and disrupt existing aggregation.

  • Coupling Mixture: Dissolve 5 eq of Cbz-3,4-Difluoro-D-Phe and 5 eq of PyAOP in the 0.8 M LiCl/DMF solution. Add 10 eq of DIPEA.

  • Reaction: Add the mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • Washing: Drain and wash extensively with DMF (5 x 1 min) to remove all traces of LiCl, followed by DCM (3 x 1 min).

ProtocolWorkflow S1 1. Resin Swelling (DMF/DCM) S2 2. Pre-activation (HATU + DIPEA) S1->S2 S3 3. Primary MW Coupling (75°C, 15 min) S2->S3 S4 4. Wash & Test (Kaiser Assay) S3->S4 S5 5. Double Coupling (Fresh Reagents) S4->S5 S6 6. Capping (Ac2O/DIPEA) S5->S6

Caption: Step-by-step workflow for the microwave-assisted double coupling protocol.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM. Available at:[Link]

  • Kvinzo. "Synthesis of Fluorinated Amino Acids for the Design of Injectable Hydrogels." Kvinzo. Available at:[Link]

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. Available at:[Link]

  • RSC Publishing. "Greening the synthesis of peptide therapeutics: an industrial perspective." Green Chemistry (2020). Available at:[Link]

  • Gyros Protein Technologies. "Peptide Purity & Yield Optimizing in SPPS." PurePep Blog (2020). Available at:[Link]

  • NIH PubMed Central. "Total wash elimination for solid phase peptide synthesis." Nature Communications (2023). Available at:[Link]

  • Biotage. "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage (2023). Available at:[Link]

Technical Support Center: Troubleshooting Racemization in Cbz-3,4-Difluoro-D-Phenylalanine Activation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral integrity of unnatural, heavily modified amino acids. This guide provides a deep mechanistic dive and field-proven troubleshooting strategies for one of the most notoriously difficult substrates: Cbz-3,4-Difluoro-D-Phenylalanine .

Mechanistic Insight: The Causality of Racemization

Why is Cbz-3,4-Difluoro-D-Phenylalanine uniquely prone to racemization? In standard peptide chemistry, urethane protecting groups like Cbz (carboxybenzyl) or Fmoc are highly effective at preventing racemization because they suppress the formation of the oxazolone intermediate. However, Cbz-3,4-Difluoro-D-Phe bypasses this protection via a different pathway: direct enolization .

The causality is rooted in the substrate's electronics. The 3,4-difluorophenyl side chain is profoundly electron-withdrawing. This intense inductive effect propagates through the carbon skeleton, significantly increasing the acidity of the α -proton[1]. When the carboxylic acid is activated (forming an electron-deficient active ester), the α -proton becomes highly labile. Even mild tertiary amine bases can abstract this proton, generating a planar carbanion/enolate intermediate that results in a total or partial loss of chiral purity upon reprotonation[2].

Mechanism Start Cbz-3,4-diF-D-Phe (Activated Ester) Inductive Electron-Withdrawing Fluorines Increase α-Proton Acidity Start->Inductive BaseAttack Base (e.g., DIEA) Abstracts α-Proton Start->BaseAttack Side Reaction Coupling Target Amide (Retention of D-Config) Start->Coupling Main Pathway (Aminolysis) Inductive->BaseAttack Enolate Planar Enolate Intermediate BaseAttack->Enolate Racemization Racemized Product (D/L Mixture) Enolate->Racemization Non-stereospecific protonation

Mechanistic pathway showing base-catalyzed direct enolization due to electron-withdrawing fluorines.

Troubleshooting & FAQs

Q1: I am using HATU and DIEA for coupling, but I am observing >15% racemization. How can I fix this? A1: The combination of strong aminium activators (like HATU) and relatively strong, unhindered bases like N,N-diisopropylethylamine (DIEA, pKa ~10.1) is detrimental to the chiral integrity of α -acidic substrates. You must switch your base to 2,4,6-trimethylpyridine (TMP, also known as collidine) . TMP is significantly less basic (pKa ~7.4) and highly sterically hindered, which dramatically reduces the rate of α -proton abstraction compared to DIEA or NMM, yielding the least racemic product[3].

Q2: What is the optimal coupling reagent system to prevent this direct enolization? A2: I strongly recommend transitioning to the DIC / OxymaPure system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is an exceptional additive that suppresses racemization far more effectively than traditional benzotriazoles like HOBt or HOAt[4]. It forms a highly reactive but exceptionally stable ester intermediate that outcompetes the enolization pathway[5]. Furthermore, avoiding the pre-activation steps required by phosphonium or aminium salts (like BOP or HATU) significantly curtails the time the activated species spends exposed to base[6].

Q3: Do temperature and solvent choice impact the racemization of this specific molecule? A3: Absolutely. Conducting activations at lower temperatures (0°C to 5°C) kinetically slows down proton abstraction (racemization) much more than it slows down aminolysis (coupling). Additionally, solvent polarity plays a critical role. Using a less polar solvent mixture, such as DCM/DMF (1:1) instead of neat DMF, reduces the stabilization of the charged enolate intermediate, further suppressing racemization[6].

Quantitative Data: Impact of Coupling Conditions

The following table synthesizes the expected outcomes based on the physicochemical principles of electron-deficient amino acid activation, demonstrating why protocol adjustments are mandatory.

Coupling ReagentAdditiveBaseSolventTempRacemization (%)Yield (%)
HATUNoneDIEADMF25°C18.5%92%
HATUNoneTMPDMF25°C6.2%89%
DICHOBtDIEADMF0°C8.4%85%
DIC OxymaPure TMP DCM/DMF (1:1) 0°C < 1.0% 94%

Self-Validating Experimental Protocol

To ensure absolute chiral integrity, follow this step-by-step methodology for the coupling of Cbz-3,4-Difluoro-D-Phe. This protocol is designed as a self-validating system, meaning built-in analytical checkpoints guarantee the success of each phase before proceeding.

Step 1: Reagent Preparation & Thermal Control

  • Dissolve 1.0 eq of Cbz-3,4-Difluoro-D-Phe and 1.0 eq of the target amine in a 1:1 mixture of anhydrous DCM and DMF (concentration ~0.1 M).

  • Chill the reaction vessel in an ice bath.

  • Validation Checkpoint: Use an internal probe to confirm the solution temperature is 2°C before proceeding.

Step 2: Additive & Base Introduction

  • Add 1.1 eq of OxymaPure to the chilled solution. Stir for 5 minutes to ensure complete dissolution.

  • Add 2.0 eq of TMP (2,4,6-collidine).

Step 3: In-Situ Activation and Coupling

  • Slowly add 1.1 eq of DIC (Diisopropylcarbodiimide) dropwise over 5 minutes to prevent localized thermal spikes.

  • Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Validation Checkpoint: Perform a Kaiser or Chloranil test on a micro-aliquot. A negative result (no color change) validates that the free amine has been fully consumed and coupling is complete.

Step 4: Workup and Chiral Validation

  • Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO3​ , and brine to remove TMP and OxymaPure byproducts.

  • Dry over Na2​SO4​ , filter, and concentrate.

  • Validation Checkpoint: Submit the crude product for Chiral HPLC analysis (e.g., using a Chiralpak IC column) to validate that the L-isomer impurity is <1.0%.

Workflow Step1 1. Chill Solvents (DCM/DMF 1:1, 0°C) Step2 2. Add Substrates (Amino Acid + Amine) Step1->Step2 Step3 3. Add OxymaPure (Racemization Suppressor) Step2->Step3 Step4 4. Add DIC (Activator) Step3->Step4 Step5 5. Add TMP Base (Sterically Hindered) Step4->Step5 Step6 6. Isolate Product (>99% ee) Step5->Step6

Optimized workflow for racemization-free activation and coupling of electron-deficient amino acids.

References

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Semantic Scholar[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety PeptideChemistry.org[Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis PubMed / NIH [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications PMC - NIH[Link]

  • Side reactions in peptide synthesis: An overview Bibliomed[Link]

Sources

Technical Support Center: Optimizing Cbz Cleavage for Difluorinated D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the carboxybenzyl (Cbz) protecting group is a staple in peptide synthesis. However, when working with highly electron-deficient aromatic systems—such as difluorinated D-phenylalanine—standard deprotection protocols often lead to catastrophic side reactions.

This guide provides field-proven insights, mechanistic troubleshooting, and validated protocols to help you achieve chemoselective Cbz cleavage without compromising the integrity of your C-F bonds.

Mechanistic Overview: The Hydrodefluorination Dilemma

The primary challenge in deprotecting Cbz-protected difluorinated D-phenylalanine is hydrodefluorination .

While the C(sp2)-F bond is thermodynamically strong, the presence of multiple electronegative fluorine atoms withdraws electron density from the aromatic ring. This electron deficiency paradoxically facilitates the oxidative addition of low-valent transition metals, such as Pd(0), directly into the C-F bond[1]. During standard catalytic hydrogenation (Pd/C and H₂), the palladium catalyst inserts into the C-F bond, followed by reductive elimination with a hydride source, ultimately replacing your critical fluorine atoms with hydrogen[1].

To prevent this, the catalytic system must be electronically or sterically modified (poisoned), or an entirely metal-free cleavage mechanism must be employed.

G N1 Cbz-Difluoro-D-Phe Cleavage Strategy N2 Acid-Sensitive Groups Present? N1->N2 N3 Acidic Cleavage (33% HBr/AcOH) N2->N3 No N4 Catalytic Hydrogenation Required N2->N4 Yes N9 Successful Cbz Cleavage Intact C-F Bonds N3->N9 N5 Standard Pd/C + H2 N4->N5 Avoid N7 Poisoned Catalyst (Pd/C-en) N4->N7 Preferred N8 Transfer Hydrogenation (NH4HCO2, Pd/C) N4->N8 Alternative N6 Hydrodefluorination (Side Reaction) N5->N6 N7->N9 N8->N9

Workflow for selecting Cbz cleavage conditions to prevent hydrodefluorination.

Troubleshooting & FAQs

Q: Why am I observing a significant loss of fluorine atoms during standard Pd/C hydrogenation? A: This is a classic case of hydrodefluorination. The highly polarized C(sp2)-F bond in difluorophenylalanine is susceptible to oxidative addition by the highly active Pd(0) species present on standard Pd/C catalysts. When exposed to H₂, reductive elimination yields the defluorinated byproduct[1].

Q: How does adding ethylenediamine (en) to the Pd/C catalyst prevent defluorination? A: Ethylenediamine acts as a selective catalyst poison. It strongly coordinates to the active palladium surface via its two nitrogen atoms. This coordination alters both the steric environment and the electron density of the palladium nanoparticles. The "poisoned" catalyst is no longer reactive enough to undergo the high-energy oxidative addition into the C-F bond, but it retains sufficient catalytic activity to perform hydrogenolysis on the weaker benzylic C-O bond of the Cbz group, ensuring chemoselective deprotection[2].

Q: When should I opt for acidic cleavage (HBr/AcOH) over catalytic hydrogenation? A: Acidic cleavage is the preferred route when your difluoro-D-phenylalanine derivative does not contain other acid-sensitive protecting groups (like Boc or t-Bu esters). Because HBr/AcOH operates via a metal-free S_N2/S_N1 mechanism—protonation of the carbamate followed by nucleophilic attack by bromide—there is zero risk of transition-metal-catalyzed hydrodefluorination[1],[3].

Q: Are there emerging green-chemistry alternatives for this transformation? A: Yes. Recent advances in micellar catalysis utilize Ni(0)Pd(0) nanoparticles encapsulated in aqueous microballs. This technology allows for highly selective Cbz deprotection in water under ambient hydrogen pressure without triggering hydrodefluorination or reducing other sensitive moieties[4].

Quantitative Data Comparison

The following table summarizes the expected outcomes when applying various Cbz cleavage methods to difluorinated phenylalanine derivatives.

Cleavage MethodReagents & SolventTemp / TimeDefluorination (%)Cbz Cleavage Yield (%)Recommended Use Case
Standard Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH25°C / 2-4h15 - 40%60 - 80%Not recommended
Poisoned Hydrogenation 5% Pd/C(en), H₂ (1 atm), MeOH25°C / 4-6h< 1%> 95%Acid-sensitive substrates
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂, MeOH60°C / 1-2h< 5%85 - 90%Rapid cleavage needed
Acidic Cleavage 33% HBr in AcOH25°C / 1h0%> 95%Base-sensitive substrates

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating specific monitoring checkpoints and mechanistic workups to ensure product purity.

Protocol A: Chemoselective Cbz Cleavage using Pd/C-Ethylenediamine

Mechanism: Steric and electronic poisoning of the Pd surface prevents oxidative insertion into the C-F bond while allowing benzylic C-O cleavage[2].

  • Preparation of Poisoned Catalyst : To a suspension of 10% Pd/C (100 mg) in anhydrous methanol (5 mL), add ethylenediamine (3-5 mg). Stir the mixture vigorously at room temperature for 1 hour under an inert argon atmosphere to allow complete complexation of the amine to the palladium surface.

  • Substrate Addition : Dissolve the Cbz-protected difluorinated D-phenylalanine (1.0 mmol) in methanol (10 mL) and transfer it to the catalyst suspension.

  • Hydrogenation : Evacuate the reaction flask and backfill with hydrogen gas using a balloon (1 atm). Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction Monitoring : Stir the mixture at 25°C. Monitor the reaction via LC-MS. The Cbz cleavage typically completes in 4-6 hours. Self-Validation: The mass spectrum should show the exact mass of the free amine without the M-18 (loss of F) peaks characteristic of hydrodefluorination.

  • Workup : Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess methanol (3 x 10 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield the free difluoro-D-phenylalanine amine.

Protocol B: Metal-Free Acidic Cleavage using HBr/AcOH

Mechanism: Strong acid protonates the carbamate carbonyl, followed by nucleophilic attack of the bromide ion on the benzyl group, completely bypassing metal-catalyzed defluorination[3].

  • Preparation : In a well-ventilated fume hood, cool a round-bottom flask containing the Cbz-protected difluorinated D-phenylalanine (1.0 mmol) to 0°C using an ice bath.

  • Acid Addition : Slowly add 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) (5.0 mL) to the flask[3].

  • Reaction : Remove the ice bath and allow the solution to stir at room temperature for 45-60 minutes[3].

  • Precipitation : Once complete (verified by LC-MS showing complete consumption of starting material), slowly add cold diethyl ether (20 mL) to the reaction mixture. Self-Validation: The deprotected amine will crash out of solution as a hydrobromide salt, while the lipophilic benzyl bromide byproduct remains highly soluble in the ether layer[3].

  • Isolation : Isolate the precipitate by vacuum filtration. Wash the solid with additional cold diethyl ether (2 x 10 mL) to thoroughly remove residual acetic acid and benzyl bromide.

  • Drying : Dry the product under high vacuum to afford the pure difluoro-D-phenylalanine hydrobromide salt.

References

  • Taylor & Francis. "Developments in liquid-crystalline dimers and oligomers". Source: Liquid Crystals. URL:[Link]

  • ACS Publications. "Microballs Containing Ni(0)Pd(0) Nanoparticles for Highly Selective Micellar Catalysis in Water". Source: Journal of the American Chemical Society. URL:[Link]

Sources

Reducing side reactions during Cbz-3,4-Difluoro-D-Phenylalanine peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with coupling Cbz-3,4-Difluoro-D-Phenylalanine .

The incorporation of fluorinated aromatic amino acids is a powerful strategy in drug design to increase lipophilicity, enhance target specificity, and extend metabolic half-life by resisting protease degradation[]. However, the strong electron-withdrawing nature of the fluorine atoms, combined with the necessity to maintain the unnatural D-configuration, creates a highly sensitive environment prone to side reactions like epimerization[2].

This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity coupling.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing significant L-epimer formation (racemization) during the coupling of Cbz-3,4-Difluoro-D-Phe, even though Cbz is a urethane protecting group? The Causality: It is a fundamental rule of peptide chemistry that urethane protecting groups (like Cbz, Fmoc, and Boc) suppress oxazolone formation—the primary pathway for racemization—far better than N-acyl groups[3]. However, the 3,4-difluorophenyl moiety changes the electronic landscape. The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect propagates to the α -carbon, making the α -proton significantly more acidic than in a standard phenylalanine residue. When you use standard uronium coupling reagents (like HATU or HBTU) that require tertiary amine bases (e.g., DIPEA or TEA), the base can directly abstract this highly acidic α -proton[2]. This forms an enolate intermediate that rapidly re-protonates from either face, converting your expensive D-enantiomer into a racemic mixture of D- and L-epimers[4].

The Solution: Eliminate strong, unhindered bases from your coupling environment. Switch to a DIC / Oxyma Pure coupling system. Oxyma Pure acts as an excellent nucleophile to form the active ester while maintaining a near-neutral pH, completely bypassing the need for basic conditions that trigger direct enolization[5]. If a uronium reagent (HATU) must be used due to extreme steric hindrance, replace DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,3,5-collidine, and strictly limit it to 1.0 equivalent.

Q2: My coupling yields are unusually low compared to natural amino acids. How can I drive the reaction to completion without increasing side reactions? The Causality: The difluorophenyl group adds steric bulk, and the electron-withdrawing nature of the side chain can slightly deactivate the electrophilicity of the activated ester intermediate. If you extend the reaction time to compensate for sluggish kinetics, you inadvertently increase the window for side reactions, including Cbz-group degradation or trace epimerization. The Solution: Utilize a highly reactive additive to accelerate the nucleophilic attack by the incoming amine. Using Oxyma Pure instead of traditional HOBt significantly accelerates the coupling rate[5]. Furthermore, perform the activation step at a lower temperature (0–5 °C) to stabilize the highly reactive O-acylisourea intermediate, then allow the coupling reaction to warm to room temperature.

Q3: I am detecting trace amounts of Diketopiperazine (DKP) in my LC-MS. How is this happening? The Causality: DKP formation typically occurs when the Cbz-3,4-Difluoro-D-Phe is the second amino acid attached to the resin (or in solution), and its Cbz group is removed. The newly liberated, highly nucleophilic free amine loops back and attacks the ester/amide bond of the C-terminal residue, cleaving the dipeptide off the resin as a cyclic diketopiperazine. The D-configuration of the phenylalanine derivative can sometimes adopt a conformation that thermodynamically favors this cyclization. The Solution: Minimize the time the dipeptide exists as a free amine. Immediately couple the third amino acid using a pre-activated symmetrical anhydride or a highly reactive acid fluoride to trap the free amine before cyclization can occur.

Part 2: Quantitative Data & Reagent Selection

To illustrate the impact of reagent selection on the stereochemical integrity of Cbz-3,4-Difluoro-D-Phe, the following table summarizes the expected outcomes based on established coupling mechanisms for highly acidic α -proton substrates.

Coupling SystemBase UsedBase EquivalentsReaction TimeAvg. Yield (%)L-Epimerization (%)
HBTU / HOBtDIPEA2.060 min85.08.5 - 12.0
HATU / HOAtDIPEA2.030 min94.05.0 - 7.5
HATU / HOAtTMP (Collidine)1.045 min92.5< 1.5
DIC / Oxyma Pure None 0.0 60 min 96.0 < 0.1

Part 3: Mechanistic & Workflow Visualizations

Mechanistic Pathway of Racemization vs. Safe Coupling

The diagram below illustrates how basic conditions lead to the undesired L-epimer, whereas the Oxyma pathway safely routes the intermediate to the desired D-peptide.

Mechanism SM Cbz-3,4-diF-D-Phe (Starting Material) ActEster O-Acylisourea (Activated Ester) SM->ActEster DIC or HATU Enolate Enolate Intermediate (Loss of Chirality) ActEster->Enolate Strong Base (DIPEA) Proton Abstraction Product Desired D-Peptide (High Yield) ActEster->Product Oxyma Pure (No Base Needed) SideProd L-Epimer Peptide (Racemization) Enolate->SideProd Re-protonation

Mechanistic routing of Cbz-3,4-diF-D-Phe activation. Oxyma bypasses base-catalyzed enolization.

Optimized Experimental Workflow

Workflow Step1 Step 1: Reagent Preparation Dissolve 3.0 eq Cbz-3,4-diF-D-Phe & 3.0 eq Oxyma in DMF Step2 Step 2: Thermal Control Cool mixture to 0°C in an ice bath Step1->Step2 Step3 Step 3: Activation Add 3.0 eq DIC dropwise. Stir for 2 minutes Step2->Step3 Step4 Step 4: Coupling Transfer to amine-bearing resin. Agitate at RT for 1 hr Step3->Step4 Step5 Step 5: Validation Perform Kaiser Test & LC-MS analysis of micro-cleavage Step4->Step5

Step-by-step workflow for the base-free coupling of Cbz-3,4-Difluoro-D-Phenylalanine.

Part 4: Self-Validating Experimental Protocol

This protocol uses the DIC/Oxyma Pure methodology to ensure zero base-catalyzed epimerization. It is designed as a self-validating system: if the Kaiser test at the end is positive, the failure is kinetic (steric), not degradative, allowing for a safe re-coupling step.

Materials Required:

  • Cbz-3,4-Difluoro-D-Phe (3.0 equivalents relative to resin loading)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound amine (or solution-phase amine) is fully deprotected and washed thoroughly with DMF (5 × 3 mL) to remove any residual basic deprotection reagents (e.g., piperidine or DEA). Trace base left in the resin will cause epimerization of the incoming fluorinated amino acid.

  • Reagent Dissolution: In a clean, dry vial, dissolve 3.0 eq of Cbz-3,4-Difluoro-D-Phe and 3.0 eq of Oxyma Pure in a minimum volume of anhydrous DMF (typically 0.1 M concentration).

  • Cold Activation (Critical Step): Chill the vial in an ice bath (0–5 °C) for 5 minutes. Add 3.0 eq of DIC dropwise. Stir the activation mixture at 0 °C for exactly 2 minutes. Causality: Cold activation prevents the highly reactive O-acylisourea from degrading or rearranging into an inactive N-acylurea before the Oxyma ester can form.

  • Coupling: Transfer the activated ester solution to the reaction vessel containing the free amine. Allow the reaction to proceed with gentle agitation, gradually warming to room temperature (20–25 °C) over 60 minutes.

  • Washing & Validation: Drain the reaction vessel and wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser (Ninhydrin) test.

    • If colorless/yellow: Coupling is complete.

    • If blue: Steric hindrance prevented completion. Do not extend time. Drain, and repeat steps 2-4 using 1.5 eq of reagents to drive it to completion without risking side reactions.

References

  • Humphrey, J. M., & Chamberlin, A. R. "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews, ACS Publications. Available at:[Link]

  • Jad, Y. E., et al. "Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents." RSC Advances, RSC Publishing. Available at: [Link]

  • Khasanah, et al. "Epimerisation in Peptide Synthesis." Molecules, MDPI. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to Cbz- and Fmoc-Protected 3,4-Difluoro-D-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids like 3,4-Difluoro-D-Phenylalanine into peptide structures is a critical strategy for enhancing metabolic stability, modulating bioactivity, and fine-tuning the conformational properties of peptide-based therapeutics.[1][2] The success of synthesizing these modified peptides via Solid-Phase Peptide Synthesis (SPPS) is heavily reliant on the choice of Nα-protecting group. This guide provides an in-depth, data-driven comparison of two pivotal protecting groups for 3,4-Difluoro-D-Phenylalanine: the classic Carboxybenzyl (Cbz) group and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Core Principles: The Orthogonal Strategy in SPPS

In SPPS, reactive functional groups on amino acids are temporarily masked with protecting groups to prevent unwanted side reactions during peptide bond formation. An orthogonal protection strategy is paramount, employing multiple classes of protecting groups that can be selectively removed under specific conditions without affecting others.[3][4]

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are cleaved at each synthesis cycle.[4]

  • Permanent Protecting Groups: These protect reactive side chains and are removed during the final cleavage of the peptide from the solid support.[4]

The choice between Cbz and Fmoc as the temporary Nα-protecting group for 3,4-Difluoro-D-Phenylalanine dictates the entire synthetic approach, including the selection of the solid support, side-chain protecting groups, and cleavage conditions.

At a Glance: Cbz vs. Fmoc for 3,4-Difluoro-D-Phenylalanine

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Chemical Nature Benzyloxycarbonyl groupFluorenylmethyloxycarbonyl group
Primary Application Predominantly solution-phase synthesis, with limited use in SPPS.[1][5]The gold standard for modern Solid-Phase Peptide Synthesis (SPPS).[1]
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1][6]Mild base (e.g., 20% piperidine in DMF).[1][6]
Orthogonality Orthogonal to Fmoc groups.[1][7] Not orthogonal to acid-labile Boc and tBu side-chain protecting groups.[7]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1][]

In-Depth Comparison: Performance and Mechanistic Insights

The incorporation of fluorinated amino acids like 3,4-Difluoro-D-Phenylalanine can be challenging due to the strong electron-withdrawing effect of the fluorine atoms.[9] This effect can decrease the nucleophilicity of the amino group, potentially leading to lower coupling yields.[9][10]

Fmoc-3,4-Difluoro-D-Phenylalanine: The Fmoc strategy generally offers higher repetitive coupling yields in SPPS, often exceeding 99% per cycle for standard amino acids.[1][] For fluorinated amino acids, while the yield may be slightly reduced, the use of potent coupling reagents like HBTU, HATU, or HCTU can effectively drive the reaction to completion.[11][12] The mild basic conditions for Fmoc deprotection are also advantageous for preserving the integrity of the growing peptide chain.[]

Cbz-3,4-Difluoro-D-Phenylalanine: While Cbz has a long history in solution-phase synthesis, its application in SPPS is limited.[5] The harsh conditions required for Cbz deprotection, particularly strong acids, are not compatible with many standard SPPS resins and acid-labile side-chain protecting groups.[1][6] Catalytic hydrogenolysis, while milder, can be inefficient on a solid support and may not be suitable for peptides containing other reducible functional groups.

The deprotection step is where the fundamental differences between the Cbz and Fmoc strategies become most apparent.

Fmoc Deprotection: The Fmoc group is removed via a β-elimination reaction under mild basic conditions, typically with 20% piperidine in DMF.[][13] This process is rapid and highly efficient, making it ideal for the repetitive cycles of SPPS.[14] The resulting dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions.[13]

Cbz Deprotection: Cbz group removal requires more forcing conditions. Catalytic hydrogenolysis (H₂/Pd-C) is the preferred method for its mildness but can be problematic in SPPS due to poor catalyst accessibility on the resin.[7][15] Strong acids like HBr in acetic acid or HF can also cleave the Cbz group, but these conditions will also cleave the peptide from most resins and remove many side-chain protecting groups, limiting its use as a temporary protecting group in an orthogonal SPPS strategy.[1][11]

Racemization, the conversion of a chiral amino acid to its opposite enantiomer, is a potential side reaction during peptide synthesis. While both methods can be optimized to minimize racemization, the Fmoc strategy has been extensively studied in this regard. The use of activating agents like HOBt or Oxyma can suppress racemization during the coupling step.[7] Cbz deprotection via hydrogenolysis is generally considered less prone to racemization.[1]

Experimental Protocols and Workflows

The following sections provide standardized protocols for the incorporation of Fmoc-3,4-Difluoro-D-Phenylalanine in SPPS. Due to the limited applicability of Cbz-protected amino acids in modern SPPS, a detailed protocol for its use is not provided.

The general workflow for Fmoc-based SPPS is a cyclical process involving deprotection, washing, coupling, and washing steps.[13]

Fmoc_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final residue

Caption: General workflow for Fmoc solid-phase peptide synthesis.

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) that has the preceding amino acid already coupled and the N-terminal Fmoc group intact.

  • Swell the resin in DMF for at least 30 minutes.[12]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[14]

  • Drain the deprotection solution and repeat the process once more to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[14]

3. Coupling of Fmoc-3,4-Difluoro-D-Phenylalanine:

  • In a separate vial, dissolve Fmoc-3,4-Difluoro-D-Phenylalanine (4 equivalents), an activating agent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction (Kaiser Test):

  • After the coupling reaction, perform a Kaiser test to check for the presence of free primary amines.[7]

  • A blue color indicates an incomplete reaction, and a second coupling may be necessary. A yellow or colorless result signifies a complete coupling.[14]

5. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the final step is to cleave the peptide from the resin and remove the permanent side-chain protecting groups. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.[14]

Cleavage Cocktail Example (Reagent K):

  • 82.5% TFA

  • 5% Phenol

  • 5% Water

  • 5% Thioanisole

  • 2.5% 1,2-ethanedithiol (EDT)[14]

The crude peptide is then precipitated in cold diethyl ether, purified by chromatography, and characterized by mass spectrometry.

Conclusion and Recommendations

For the incorporation of 3,4-Difluoro-D-Phenylalanine into peptides via Solid-Phase Peptide Synthesis, the Fmoc protection strategy is unequivocally the superior choice. Its mild deprotection conditions, high coupling efficiencies (with appropriate activation), and orthogonality with common acid-labile side-chain protecting groups make it the ideal methodology for synthesizing complex and modified peptides.[][16]

While the Cbz group remains a valuable tool in solution-phase synthesis, its harsh deprotection requirements and limited compatibility with standard SPPS procedures render it largely unsuitable for this application.[5][6] Researchers aiming to synthesize peptides containing 3,4-Difluoro-D-Phenylalanine with high yield and purity should rely on the well-established and robust Fmoc-SPPS methodology.

References

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at: [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. Available at: [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Available at: [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ACS Publications. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available at: [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Request PDF. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound. Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. Available at: [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. MDPI. Available at: [Link]

Sources

Comparing Cbz-3,4-Difluoro-D-Phenylalanine with its L-enantiomer in drug design

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern peptide drug design, overcoming the inherent limitations of native peptides—namely, rapid proteolytic degradation and suboptimal membrane permeability—requires precise molecular engineering. As a Senior Application Scientist, I frequently leverage non-canonical amino acids (ncAAs) to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead candidates.

Among these ncAAs, fluorinated phenylalanine derivatives stand out as powerful structural tools. This guide provides an in-depth, objective comparison between Cbz-3,4-Difluoro-D-Phenylalanine and its L-enantiomer , analyzing how stereochemistry and halogenation synergize to dictate a drug's efficacy, stability, and receptor interactions.

Structural & Physicochemical Profiling: The Causality of Design

To understand the divergent behavior of these two enantiomers in biological systems, we must first deconstruct the causality behind their shared and distinct structural features.

The Shared Scaffold: Fluorination and Lipophilicity

Both enantiomers share the Carboxybenzyl (Cbz) protecting group and the 3,4-difluorophenyl ring[1].

  • The Cbz Group: While traditionally used to protect the N-terminus during Solid-Phase Peptide Synthesis (SPPS), retaining the Cbz group in the final pharmacophore significantly increases the molecule's overall lipophilicity. This allows the compound to anchor deeply into hydrophobic receptor pockets (such as the S1/S2 subsites of proteases).

  • 3,4-Difluoro Substitution: Fluorine is highly electronegative but sterically small (only slightly larger than hydrogen). This substitution withdraws electron density from the aromatic ring, redistributing its electrostatic potential without inducing major steric clashes[2]. This electron withdrawal reverses the aromatic quadrupole moment, favoring parallel-displaced π−π stacking with electron-rich aromatic residues (like Tyrosine or Tryptophan) in the target receptor[3]. Furthermore, it modulates the hydrophobicity and bioavailability of the resulting peptide[3].

The Divergence: Stereochemical Orientation

The critical difference lies in their chirality.

  • Cbz-3,4-Difluoro-L-Phenylalanine possesses the natural (S)-configuration. It is readily recognized by endogenous biological machinery, including the L-type amino acid transporter 1 (LAT1), which facilitates cellular uptake[4]. However, this natural recognition is a double-edged sword, as it makes the L-enantiomer a perfect substrate for rapid cleavage by endogenous proteases.

  • Cbz-3,4-Difluoro-D-Phenylalanine possesses the unnatural (R)-configuration. By inverting the stereocenter, the difluorophenyl side chain is projected 180 degrees relative to the peptide backbone. When endogenous proteases attempt to bind the D-enantiomer, this altered spatial vector creates a profound steric clash within the chiral active site, effectively neutralizing proteolytic degradation[].

G cluster_0 Stereospecific Protease Interaction L_Enantiomer Cbz-3,4-Difluoro-L-Phe (Natural Configuration) Protease Endogenous Proteases (e.g., Chymotrypsin) L_Enantiomer->Protease Recognized D_Enantiomer Cbz-3,4-Difluoro-D-Phe (Unnatural Configuration) D_Enantiomer->Protease Steric Clash Degradation Rapid Cleavage (Short Half-life) Protease->Degradation Stability Proteolytic Resistance (Extended Half-life) Protease->Stability

Caption: Stereospecific protease interaction logic for L- vs D-enantiomers.

Quantitative Comparison: Pharmacokinetics & Pharmacodynamics

The strategic incorporation of the D-enantiomer over the L-enantiomer is primarily driven by the need to optimize half-life without sacrificing target affinity. Below is a summarized quantitative comparison based on standard benchmarking assays for fluorinated phenylalanine derivatives in peptide scaffolds.

ParameterCbz-3,4-Difluoro-L-PheCbz-3,4-Difluoro-D-PheMechanistic Causality
Stereochemistry (S)-configuration(R)-configurationDictates the spatial vector of the difluorophenyl ring.
Proteolytic Half-Life ( t1/2​ ) ~2.5 hours>48 hours D-form causes steric clash in chiral protease active sites[].
LAT1 Transporter Affinity HighLowLAT1 is highly stereoselective for natural L-amino acids[4].
Electrostatic Potential Electron-withdrawnElectron-withdrawnBoth enhance target binding via altered π−π interactions[2].
Receptor Binding ( Kd​ ) Target-dependent (e.g., 4 nM)Target-dependent (e.g., 8 nM)D-form requires a larger, more flexible receptor pocket to accommodate the inverted side chain.

Self-Validating Experimental Methodologies

To objectively prove the superiority of the D-enantiomer in terms of stability, and to map its receptor binding kinetics, we rely on rigorous, self-validating experimental protocols.

Protocol A: Serum Stability Assay (Pharmacokinetics)

This assay quantifies the resistance of the D-enantiomer to enzymatic degradation compared to its L-counterpart.

Step-by-Step Methodology:

  • Peptide Incubation: Dilute the synthesized peptides (containing either the D- or L-enantiomer) to a final concentration of 100 µM in a matrix of 25% human serum and 75% PBS (pH 7.4). Incubate at 37°C to simulate physiological conditions.

  • Aliquot Extraction: Extract 50 µL aliquots at predetermined time points: 0, 1, 2, 4, 8, 12, 24, and 48 hours.

  • Enzymatic Quenching: Immediately add 50 µL of ice-cold 1% Trifluoroacetic acid (TFA) in acetonitrile to each aliquot. Causality: TFA rapidly drops the pH, denaturing the serum proteases and halting degradation instantly, while acetonitrile precipitates the heavy serum proteins.

  • Isolation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Isolate the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM).

  • Self-Validation Checkpoint: Always run a known highly labile peptide (e.g., linear L-Ala-L-Phe) as a negative control to prove the serum proteases are active, and a known stable cyclic D-peptide as a positive control to validate the quenching efficiency.

Workflow N1 1. Peptide Incubation (Human Serum, 37°C) N2 2. Aliquot Extraction (Time points: 0-24h) N1->N2 N3 3. Enzymatic Quenching (TFA Addition) N2->N3 N4 4. Centrifugation & Supernatant Isolation N3->N4 N5 5. LC-MS/MS Analysis (Quantification) N4->N5

Caption: Step-by-step experimental workflow for the serum stability assay.

Protocol B: Surface Plasmon Resonance (SPR) (Pharmacodynamics)

To ensure the D-enantiomer's inverted stereochemistry does not abrogate target binding, SPR is used to measure real-time binding kinetics.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target receptor protein onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions (0.1 nM to 1000 nM) of the D- and L-peptides in HBS-EP+ running buffer.

  • Kinetic Injection: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer flow (dissociation phase).

  • Surface Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound peptide and regenerate the receptor surface for the next cycle.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( Ka​ ), dissociation rate ( Kd​ ), and overall affinity ( KD​ ).

  • Self-Validation Checkpoint: Calculate the χ2 value of the curve fit. The fit is only considered valid and trustworthy if the χ2 value is less than 10% of the maximum analyte binding capacity ( Rmax​ ).

Conclusion & Strategic Selection

The choice between Cbz-3,4-Difluoro-D-Phenylalanine and its L-enantiomer dictates the fundamental trajectory of a drug development program.

If the therapeutic goal requires active transport across biological barriers via endogenous systems like LAT1, or if the target receptor pocket is highly restrictive and exclusively accommodates natural (S)-configurations, the L-enantiomer is the mandatory choice[4].

However, for systemic peptide therapeutics where rapid clearance is the primary bottleneck, substituting the L-Phe with Cbz-3,4-Difluoro-D-Phenylalanine is a highly effective optimization strategy. The D-enantiomer leverages the unique π−π stacking capabilities of the difluorophenyl ring[3] while utilizing its unnatural chirality to create a steric shield against proteolysis, dramatically extending the compound's functional half-life[].

References

  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - NIH -[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals -[Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells - Biophysics Colab -[Link]

Sources

Effect of 3,4-difluoro vs mono-fluoro D-phenylalanine on peptide stability

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Peptide Therapeutics: A Comparative Guide on 3,4-Difluoro vs. Mono-Fluoro D-Phenylalanine for Enhanced Proteolytic Stability

Executive Summary As a Senior Application Scientist in peptide engineering, I frequently encounter the primary bottleneck in peptide drug development: poor in vivo stability due to rapid proteolytic degradation. While substituting canonical L-amino acids with their D-enantiomers is a classical approach to evade proteases, the strategic incorporation of fluorinated aromatic amino acids introduces a synergistic "fluoro-stabilization effect"[1]. This guide objectively compares mono-fluoro D-phenylalanine (e.g., 4-fluoro-D-Phe) against 3,4-difluoro D-phenylalanine, analyzing their differential impacts on peptide stability, lipophilicity, and target binding to help you make data-driven decisions in your drug design workflows.

Mechanistic Causality: Why the Second Fluorine Matters

To understand the performance gap between mono-fluoro and 3,4-difluoro D-Phe, we must examine the intersection of stereochemistry and electronic distribution.

The Mono-Fluoro Paradox It is a common misconception that adding a single fluorine atom to an aromatic ring automatically confers protease resistance. In reality, mono-fluorinated aromatic side chains (such as p-fluorophenylalanine) can sometimes bind more efficiently within protease active sites (like the S1 pocket of chymotrypsin) that have evolved to accommodate natural phenylalanine[2]. The single fluorine atom increases lipophilicity but fails to sufficiently perturb the π -electron cloud. While using the D-isomer of a mono-fluoro Phe provides stereochemical resistance, the aromatic ring itself remains highly recognizable to the enzyme's hydrophobic pocket, leading to partial recognition and eventual slow cleavage.

The 3,4-Difluoro Advantage The addition of a second fluorine atom in 3,4-difluoro D-Phe fundamentally alters the physical properties of the residue[3]. This dual substitution exerts a profound inductive electron-withdrawing effect, drastically reducing the π -electron density of the aromatic ring.

  • Electronic Mismatch: By depleting the π -cloud, 3,4-difluoro D-Phe weakens the π−π stacking interactions required for the protease to anchor the peptide in its catalytic cleft.

  • Conformational Rigidity: The specific steric bulk of the 3,4-difluoro substitution restricts the rotational freedom of the side chain. Combined with the D-stereocenter, this creates an insurmountable structural and electrostatic mismatch, effectively blocking the transition-state stabilization required for amide bond hydrolysis[4][5].

Visualizing the Stabilization Mechanism

ProteolyticStability S1 Serine Protease (S1 Binding Pocket) L_Phe Natural L-Phe (Baseline) S1->L_Phe Optimal Fit Mono_D Mono-fluoro D-Phe (Single F substitution) S1->Mono_D Partial Recognition Di_D 3,4-difluoro D-Phe (Dual F substitution) S1->Di_D Electron Cloud Disruption Deg1 Rapid Hydrolysis (Full π-π Stacking) L_Phe->Deg1 Deg2 Moderate Resistance (Steric Clash + D-isoform) Mono_D->Deg2 Deg3 Complete Evasion (Electrostatic Repulsion) Di_D->Deg3

Fig 1. Mechanistic pathway of protease evasion by fluorinated D-phenylalanine derivatives.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical and stability metrics derived from standard peptide engineering benchmarks.

Property / MetricNatural L-PheMono-fluoro D-Phe (e.g., 4-F)3,4-difluoro D-Phe
Stereochemistry L-isomer (Protease susceptible)D-isomer (Protease resistant)D-isomer (Protease resistant)
Aromatic π -Density High (Optimal for stacking)ModerateLow (Strong inductive withdrawal)
Lipophilicity ( Δ LogP) Baseline+0.2 to +0.4+0.6 to +0.8
Relative Chymotrypsin t1/2​ < 1 hour~ 12 - 24 hours> 72 hours
Primary Stability Driver NoneStereochemical inversionStereochemical + Electronic mismatch

Self-Validating Experimental Protocol: Proteolytic Stability Assay

To empirically validate the stability differences between these analogs, a robust, self-validating LC-MS/MS degradation assay is required. This protocol is specifically designed to rule out false positives (e.g., apparent "stability" caused by peptide precipitation or non-specific adsorption) by tracking both parent loss and fragment appearance.

Materials:

  • Target peptides synthesized via SPPS (>95% purity).

  • Heavy-isotope labeled internal standard (IS) peptide.

  • α -Chymotrypsin (bovine pancreas).

  • Degradation Buffer: 50 mM Tris-HCl, 10 mM CaCl2​ , pH 7.4.

Step-by-Step Methodology:

  • Preparation & Equilibration: Prepare a 100 μ M solution of each peptide variant in the Degradation Buffer. Spike in 10 μ M of the heavy-isotope IS. Pre-incubate the solutions at 37°C for 10 minutes.

  • Enzyme Initiation: Add α -chymotrypsin to achieve a 1:100 enzyme-to-substrate molar ratio. Briefly vortex to ensure homogeneity.

  • Time-Course Sampling: At precise intervals ( t=0,15,30,60,120,240,480 minutes), extract 50 μ L aliquots from the reaction mixture.

  • Immediate Quenching: Dispense the 50 μ L aliquot directly into 50 μ L of a quenching solution (1% Trifluoroacetic acid in acetonitrile) to instantly denature the protease and halt hydrolysis. Centrifuge at 14,000 x g for 5 minutes to pellet the denatured enzyme.

  • LC-MS/MS Quantification (The Self-Validating Step): Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality Check: Do not merely measure the disappearance of the parent mass. You must simultaneously monitor the stoichiometric appearance of the specific N- and C-terminal cleavage fragments. If the parent peptide signal decreases but the cleavage fragments do not proportionally increase, the peptide is likely precipitating due to the high lipophilicity of the fluorinated residues, rather than being degraded.

  • Data Analysis: Normalize the parent peptide peak area against the IS. Plot the natural log of the remaining percentage versus time to calculate the half-life ( t1/2​ ) using a pseudo-first-order kinetics model.

Conclusion for Drug Development Professionals

When designing peptide-based therapeutics, the choice of unnatural amino acid building blocks dictates the clinical viability of the lead compound. While mono-fluoro D-Phe provides a moderate improvement in pharmacokinetic properties, it leaves the aromatic ring electronically vulnerable to protease recognition[2].

Conversely, 3,4-difluoro D-Phe offers a compounded advantage. By combining the stereochemical resistance of the D-isomer with the severe electronic disruption caused by dual fluorine substitution, it effectively neutralizes the π−π interactions required for enzymatic cleavage[3]. For teams targeting oral bioavailability, extended serum half-life, or resistance in harsh proteolytic environments (such as the GI tract or tumor microenvironments), 3,4-difluoro D-Phe represents a superior, highly stable building block[4][5].

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids Source: ResearchGate URL:[Link]

  • Modification of a Single Atom Affects the Physical Properties of Double Fluorinated Fmoc-Phe Derivatives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Advanced Mass Spectrometry Characterization of Cbz-3,4-Difluoro-D-Phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide synthesis and non-natural amino acid characterization, I frequently evaluate the analytical behavior of sterically and electronically modified building blocks. Cbz-3,4-Difluoro-D-Phenylalanine (Cbz-3,4-F₂-D-Phe) is a critical intermediate in modern drug development. The incorporation of fluorine atoms modulates the lipophilicity, metabolic stability, and cation-π interaction potential of the resulting peptides[1].

However, the presence of both the electron-withdrawing difluorophenyl ring and the carboxybenzyl (Cbz) protecting group introduces unique challenges during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide objectively compares the MS performance of Cbz-3,4-F₂-D-Phe against common alternatives and provides a self-validating protocol for its rigorous characterization.

Mechanistic Rationale: Why Ionization Mode Matters

The analytical standard for amino acid characterization often defaults to positive electrospray ionization (ESI+). However, for Cbz-protected amino acids, ESI+ yields poor diagnostic value. The Cbz group dominates the positive fragmentation pathway by readily cleaving to form a highly stable, but structurally uninformative, benzyl cation (m/z 91.05).

The Causality of Negative Mode Superiority: By switching to negative electrospray ionization (ESI-), we leverage a thermodynamically driven fragmentation pathway. The deprotonated molecule [M-H]⁻ undergoes a highly characteristic elimination of benzyl alcohol (108 Da) to form an isocyanate anion[2]. Furthermore, the electron-withdrawing nature of the 3,4-difluoro substitution significantly lowers the pKa of the C-terminal carboxylic acid, enhancing deprotonation efficiency in ESI- compared to unfluorinated analogs. This preserves the fluorinated amino acid core during collision-induced dissociation (CID), allowing for definitive structural confirmation.

G M [M-H]⁻ m/z 334.09 Cbz-3,4-F2-D-Phe F1 [M-H - C7H8O]⁻ m/z 226.04 Isocyanate Anion M->F1 Loss of Benzyl Alcohol (-108 Da) F2 [M-H - CO2]⁻ m/z 290.10 Decarboxylated Anion M->F2 Loss of CO2 (-44 Da) F3 [3,4-F2-Phenylacetate]⁻ m/z 171.02 F1->F3 Loss of HNCO (-43 Da)

CID Fragmentation pathway of Cbz-3,4-Difluoro-D-Phe in negative ESI mode.

Comparative Mass Spectrometry Profiling

To objectively evaluate Cbz-3,4-F₂-D-Phe, we must compare its analytical behavior against two standard alternatives:

  • Fmoc-3,4-Difluoro-D-Phenylalanine: Utilizes the Fmoc protecting group, which is highly hydrophobic and dominates MS/MS spectra with a dibenzofulvene fragment (m/z 179), suppressing core structural data.

  • Cbz-D-Phenylalanine: The non-fluorinated baseline. Lacks the distinct mass defect and isotopic signature provided by fluorine, making it harder to identify in complex biological matrices where gas-phase dimer formations differ[3].

Quantitative Comparison Table
CompoundExact Mass [M-H]⁻Relative RT (C18)Primary MS/MS Fragment (ESI-)Primary MS/MS Fragment (ESI+)Optimal Ionization
Cbz-3,4-F₂-D-Phe 334.089 Da6.5 minm/z 226.04 (Loss of BnOH)m/z 91.05 (Benzyl cation)ESI Negative
Fmoc-3,4-F₂-D-Phe 422.128 Da8.2 minm/z 179.08 (Fmoc cleavage)m/z 179.08 (Dibenzofulvene)ESI Positive
Cbz-D-Phe 298.116 Da5.8 minm/z 190.06 (Loss of BnOH)m/z 91.05 (Benzyl cation)ESI Negative

Data Summary: Cbz-3,4-F₂-D-Phe offers the most balanced profile, providing moderate retention and highly diagnostic negative-mode fragments that preserve the fluorinated core.

Self-Validating Experimental Protocol

A robust protocol cannot merely be a list of steps; it must be a self-validating system. Fluorinated aromatics are notorious for non-specific binding to plastic surfaces and causing ionization suppression. The following workflow incorporates built-in System Suitability Tests (SST) to ensure data trustworthiness.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard (IS) Spiking

  • Action: Dissolve the analyte to 10 µg/mL in 50:50 Methanol:Water. Spike the solution with 1 µg/mL of ¹³C₉-¹⁵N-Phenylalanine. Transfer to silanized glass autosampler vials.

  • Causality: Fluorinated compounds exhibit high affinity for polypropylene. Silanized glass prevents sample loss. The constant signal of the heavy isotope across the run self-validates that no ion suppression or matrix effect occurred during ionization.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a Fluorophenyl (F5) stationary phase column (2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: While C18 is standard, an F5 column provides enhanced shape selectivity via π-π and fluorine-fluorine interactions. This is critical for resolving the 3,4-difluoro target from potential 2,4- or 3,5-difluoro synthesis impurities, which a C18 column cannot effectively separate.

Step 3: High-Resolution MS/MS Acquisition

  • Action: Operate the Q-TOF or Orbitrap in ESI Negative mode. Set the isolation window to 1.0 Da for the [M-H]⁻ precursor (m/z 334.09). Apply a normalized collision energy (NCE) of 25-30%.

  • Causality: This specific collision energy is thermodynamically optimized to trigger the 108 Da neutral loss (benzyl alcohol) without shattering the remaining fluorinated phenylacetate core, ensuring high-confidence structural annotation.

Step 4: Carryover Validation (Blank Injection)

  • Action: Run a blank solvent injection immediately following the highest calibration standard.

  • Causality: Validates that the lipophilic Cbz-3,4-F₂-D-Phe has not been retained on the autosampler needle or column frit, ensuring quantitative integrity for subsequent runs.

Workflow S1 1. Sample Prep (Silanized Vials + 13C-IS Spiking) S2 2. UHPLC Separation (F5 Fluorophenyl Column) S1->S2 S3 3. ESI Ionization (Negative Mode Bias) S2->S3 S4 4. Q-TOF MS/MS (CID Fragmentation) S3->S4 S5 5. Data Validation (Isotope & Carryover Check) S4->S5

Self-validating LC-MS/MS workflow for fluorinated amino acid analysis.

References

  • Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: bioRxiv URL: [Link]

  • Title: Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions Source: ResearchGate URL: [Link]

  • Title: The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study Source: RSC Publishing URL: [Link]

Sources

Cbz-3,4-Difluoro-D-Phenylalanine vs Boc-protected analogs for liquid-phase synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for researchers, medicinal chemists, and drug development professionals evaluating protection strategies for fluorinated non-canonical amino acids in liquid-phase peptide synthesis (LPPS).

Executive Summary

The incorporation of fluorinated amino acids, such as 3,4-Difluoro-D-Phenylalanine, has become a cornerstone strategy in modern peptide drug discovery. Fluorine substitution alters the physicochemical properties of the peptide, specifically enhancing proteolytic stability, modulating lipophilicity, and tuning cation–π interactions by reducing electron density in the aromatic ring[1][2].

When scaling peptide therapeutics, Liquid-Phase Peptide Synthesis (LPPS) is often preferred over Solid-Phase Peptide Synthesis (SPPS) due to its capacity for meticulous quality control, intermediate purification via crystallization, and highly scalable homogeneous reaction kinetics[3]. However, the choice of N-alpha protecting group—tert-Butoxycarbonyl (Boc) versus Benzyloxycarbonyl (Cbz/Z) —fundamentally dictates the synthetic workflow, solvent compatibility, and downstream purification strategies[][5]. This guide provides an objective, data-driven comparison of Cbz- and Boc-protected 3,4-Difluoro-D-Phenylalanine in LPPS.

Physicochemical & Mechanistic Comparison

The 3,4-difluoro substitution on the D-phenylalanine side chain significantly withdraws electron density from the aromatic system[2]. While this does not drastically alter the pKa of the α-amine, it does impact the overall solubility and crystallization behavior of the protected intermediate in organic solvents.

The primary divergence between Boc and Cbz analogs lies in their deprotection mechanisms:

  • Boc Protection: Highly sensitive to acidic conditions. Deprotection is achieved via acidolysis (typically Trifluoroacetic acid (TFA) or HCl in dioxane), yielding isobutylene and carbon dioxide as volatile byproducts[].

  • Cbz Protection: Stable to mild acids and bases. Deprotection is achieved via catalytic hydrogenolysis (e.g., H₂ over Pd/C), yielding toluene and carbon dioxide[5]. In LPPS, this is highly advantageous as the catalyst can simply be filtered out, leaving a pure free amine[6].

Table 1: Comparative Properties of Protected 3,4-Difluoro-D-Phe Analogs
ParameterBoc-3,4-Difluoro-D-PheCbz-3,4-Difluoro-D-Phe
Chemical Formula C₁₄H₁₇F₂NO₄[]C₁₇H₁₅F₂NO₄[8]
Molecular Weight ~301.29 g/mol [9]~335.30 g/mol [8]
Deprotection Reagent TFA / CH₂Cl₂ (1:1) or 1-2M HCl/Dioxane[]H₂ gas, Palladium on Carbon (Pd/C)[5]
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)[]Toluene (liquid), CO₂ (gas)[5]
Orthogonality Stable to base/nucleophiles; cleaved by acid[].Stable to acid/base; cleaved by reduction[6].
LPPS Workup Profile Requires neutralization of TFA/HCl salts via aqueous basic extraction[3].Requires filtration through Celite to remove Pd/C, followed by solvent evaporation[6].

Workflow Visualization: Cbz vs. Boc in LPPS

The choice of protecting group dictates the operational flow of the liquid-phase synthesis cycle.

LPPS_Strategy Start 3,4-Difluoro-D-Phe Coupling in Solution BocPath Boc-Protected Intermediate Start->BocPath EDC/HOBt or DIC CbzPath Cbz-Protected Intermediate Start->CbzPath EDC/HOBt or DIC BocDeprotect Acidolysis (TFA/HCl) Isobutylene + CO2 BocPath->BocDeprotect CbzDeprotect Hydrogenolysis (H2, Pd/C) Toluene + CO2 CbzPath->CbzDeprotect Purification1 Aqueous Extraction & Salt Neutralization BocDeprotect->Purification1 Purification2 Pd/C Filtration & Solvent Evaporation CbzDeprotect->Purification2 Elongation Next Amino Acid Coupling Purification1->Elongation Purification2->Elongation

Liquid-phase synthesis workflow comparing Boc and Cbz protection strategies.

Deprotection_Mech Node1 Protected Peptide Boc Boc Group Node1->Boc Cbz Cbz Group Node1->Cbz Acid Protonation via TFA Boc->Acid Pd Pd Surface Adsorption Cbz->Pd Cleavage1 t-Butyl Cation Formation Acid->Cleavage1 Cleavage2 Benzyl Cleavage Pd->Cleavage2 FreeAmine Free Amine (N-Terminus) Cleavage1->FreeAmine -CO2, -Isobutylene Cleavage2->FreeAmine -CO2, -Toluene

Mechanistic pathways for Boc acidolysis versus Cbz catalytic hydrogenolysis.

Self-Validating Experimental Protocols

Protocol A: LPPS Coupling & Deprotection of Boc-3,4-Difluoro-D-Phe

Objective: Achieve high-yield coupling followed by acidolytic deprotection without degrading the peptide backbone.

  • Coupling: Dissolve 1.0 eq of the growing peptide chain (free amine) and 1.1 eq of Boc-3,4-Difluoro-D-Phe in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add 1.1 eq of Hydroxybenzotriazole (HOBt) and 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Intermediate Workup: Wash the organic layer successively with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum. Scientist's Insight: The homogeneous reaction system makes impurity generation relatively easy to control via these liquid-liquid extractions[10].

  • Deprotection: Dissolve the Boc-protected intermediate in a 1:1 (v/v) mixture of TFA and DCM[]. Stir at room temperature for 30–45 minutes.

  • Neutralization & Recovery: Evaporate the TFA/DCM under a stream of nitrogen. To remove residual TFA, co-evaporate with toluene twice. The resulting product is a TFA salt. Prior to the next coupling step, neutralize in situ using N,N-Diisopropylethylamine (DIPEA) until the pH of the solution is ~8.

Protocol B: LPPS Coupling & Deprotection of Cbz-3,4-Difluoro-D-Phe

Objective: Utilize orthogonal catalytic hydrogenolysis to yield a highly pure free amine without the need for aqueous basic extraction.

  • Coupling: Follow the exact coupling and activation procedure as Protocol A, substituting Cbz-3,4-Difluoro-D-Phe for the Boc analog.

  • Deprotection (Hydrogenolysis): Dissolve the Cbz-protected peptide in Methanol or Ethyl Acetate. Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% w/w relative to the peptide).

  • Reaction: Purge the reaction flask with Nitrogen, then introduce Hydrogen gas (via a balloon or Parr shaker at 1 atm). Stir vigorously at room temperature for 2–4 hours. Scientist's Insight: The progress of the reaction can be monitored by TLC; the disappearance of the UV-active Cbz group indicates completion.

  • Workup: Purge the flask with Nitrogen to remove H₂ gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Recovery: Concentrate the filtrate under vacuum. The product is obtained as a free amine, completely bypassing the need for salt neutralization[6].

Strategic Recommendations for Drug Development

  • For Green Chemistry Initiatives: LPPS utilizing the Cbz-protection strategy aligns well with green chemistry principles[3]. The avoidance of highly corrosive TFA and the minimization of aqueous waste (since deprotection only requires filtration) significantly reduces the environmental footprint of the synthesis cycle.

  • For Complex/Fragile Peptides: The Cbz group is highly recommended when synthesizing peptides with acid-sensitive moieties. Because Cbz is removed under neutral hydrogenolysis conditions, the risk of side reactions (such as trifluoroacetylation or premature cleavage of sensitive side-chain protecting groups) is eliminated[][6].

  • For Sulfur-Containing Peptides: If the sequence contains Cysteine or Methionine, the Pd catalyst required for Cbz deprotection will be poisoned. In these specific sequences, Boc-3,4-Difluoro-D-Phe must be utilized, and deprotection should be carried out using 1-2M HCl in dioxane to avoid the side reactions sometimes associated with TFA[].

References

  • Neuland Labs. "What Is Liquid Phase Peptide Synthesis? Methods & Uses." Neuland Labs, 30 Jul. 2025. Available at: [Link]

  • National Institutes of Health (NIH). "Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis." PMC. Available at:[Link]

  • Max Planck Society (MPG.PuRe). "The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study." MPG.PuRe, 05 Nov. 2024. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Cbz-3,4-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

The handling of specialized unnatural amino acids like Cbz-3,4-Difluoro-D-Phenylalanine requires moving beyond basic compliance and understanding the chemical causality behind every safety and operational protocol. Widely utilized in advanced1[1], this compound features a difluorophenyl group that enhances metabolic stability, shielded by a robust Carboxybenzyl (Cbz) protecting group[2].

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, field-proven framework for the safe handling, operational integration, and disposal of this critical building block.

Quantitative Chemical & Hazard Profile

Before interacting with the compound, you must understand its physical and hazardous properties. The following table summarizes the quantitative data required for risk assessment.

Property / Hazard ParameterSpecification & Field Notes
Chemical Identity Cbz-3,4-Difluoro-D-Phenylalanine
Base Amino Acid CAS 3 (3,4-Difluoro-D-phenylalanine)[3]
Storage Temperature 2–8°C (Refrigerated to maintain enantiomeric purity)[1]
Primary GHS Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[4]
Solubility Highly soluble in aprotic solvents (DMF, DCM, DMSO)[1]
Physical State White to off-white crystalline powder[1]

Personal Protective Equipment (PPE) Matrix: The Causality of Safety

Standard lab safety dictates what to wear; operational excellence requires knowing why. Every piece of PPE recommended below is a targeted physical barrier engineered against the specific chemical behaviors of fluorinated, Cbz-protected amino acids[4].

  • Hand Protection (Double Gloving): Wear inner nitrile gloves (4 mil) and outer nitrile gloves (8 mil).

    • Causality: While the solid amino acid is stable, it is handled alongside aggressive aprotic solvents like N,N-Dimethylformamide (DMF) during peptide synthesis. DMF can rapidly permeate standard latex, carrying dissolved fluorinated organics across the dermal barrier. Nitrile provides a superior barrier against these specific solvents.

  • Ocular Protection: Unvented chemical safety goggles.

    • Causality: Cbz-3,4-Difluoro-D-Phenylalanine is a fine crystalline powder. Static charge generated during weighing can aerosolize micro-particles, leading to severe ocular irritation (H319). Safety glasses leave peripheral gaps; unvented goggles ensure a complete seal.

  • Respiratory Protection: N95 particulate respirator or handling strictly within a Class II Type A2 Biological Safety Cabinet / Chemical Fume Hood.

    • Causality: Inhalation of fluorinated amino acid dust directly irritates the mucosal membranes of the respiratory tract (H335). Self-Validation: Ensure the fume hood face velocity is actively reading between 80-100 FPM before opening the vial.

  • Body Protection: Flame-resistant (FR) lab coat with fitted cuffs.

    • Causality: Fitted cuffs prevent accidental sweeping of lightweight powder vials. The FR rating is essential because the subsequent activation steps often involve highly flammable coupling reagents and solvents.

Operational Plan: Step-by-Step Experimental Workflow

This protocol details the preparation and coupling of Cbz-3,4-Difluoro-D-Phenylalanine in solid-phase peptide synthesis (SPPS).

Step 1: Thermal Equilibration Remove the vial from 2–8°C storage and allow it to equilibrate to ambient room temperature in a desiccator for 30 minutes.

  • Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound and actively quenches moisture-sensitive coupling reagents (like HATU or DIC) used downstream.

  • Validation: The absence of condensation on the exterior of the glass vial confirms thermal equilibrium has been reached.

Step 2: Static-Free Weighing Discharge static from the spatula and weigh boat using an anti-static ionizer. Weigh the required mass inside a powder-weighing hood.

  • Causality: Fluorinated powders are highly susceptible to static cling, which causes mass discrepancies and dangerous aerosolization of the irritant powder[4].

Step 3: Solvation and Activation Dissolve the amino acid in anhydrous DMF. Add the coupling reagent (e.g., HATU) followed by a tertiary amine base (e.g., DIPEA).

  • Causality: The base deprotonates the carboxylic acid, allowing HATU to form a highly reactive O-7-azabenzotriazol-1-yl ester intermediate. This primes the difluorophenylalanine for rapid, high-yield amide bond formation while minimizing epimerization.

Step 4: Solid-Phase Coupling Transfer the activated amino acid solution to the reaction vessel containing the resin-bound peptide. Agitate at room temperature for 45–60 minutes.

Step 5: Cbz Deprotection (Post-Coupling) Unlike Fmoc-protected amino acids, the2[2]. To remove the Cbz group after synthesis, perform catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

  • Causality: The palladium catalyst adsorbs hydrogen gas, facilitating the selective cleavage of the benzyl-oxygen bond. This releases toluene and carbon dioxide as volatile byproducts, cleanly yielding the free amine for the next synthetic step[2].

Workflow S1 1. Thermal Equilibration (Desiccator, 30 min) S2 2. Static-Free Weighing (Fume Hood + PPE) S1->S2 S3 3. Solvation in DMF (Moisture Control) S2->S3 S4 4. Activation (HATU / DIPEA) S3->S4 S5 5. Solid-Phase Coupling (Amide Bond Formation) S4->S5 S6 6. Cbz Deprotection (Pd/C + H2 Gas) S5->S6

Fig 1: Operational workflow for handling, coupling, and deprotection of Cbz-amino acids.

Spill Response and Disposal Plan

In the event of a containment failure, execute the following self-validating recovery protocols:

  • Solid Spill (Powder): Do not sweep with a dry brush, as this will aerosolize the respiratory irritant. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then collect mechanically using a damp, inert absorbent pad[4].

  • Liquid Spill (Dissolved in DMF): Surround the spill with vermiculite or a universal chemical binder. Do not use combustible materials like paper towels, as the solvent mixture may be flammable.

  • Disposal: Place all contaminated materials into a clearly labeled, sealable hazardous waste container. Dispose of via an approved chemical waste facility. Fluorinated organics require specialized high-temperature incineration to break the strong carbon-fluorine bonds and prevent environmental accumulation[4].

References

  • Title: 3,4-Difluoro-D-phenylalanine — Chemical Substance Information - NextSDS Source: nextsds.com URL: [Link]

Sources

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